molecular formula C9H11N3O3 B187270 4-(3-Nitropyridin-2-yl)morpholine CAS No. 24255-27-4

4-(3-Nitropyridin-2-yl)morpholine

Cat. No.: B187270
CAS No.: 24255-27-4
M. Wt: 209.2 g/mol
InChI Key: QMINJWUSSJFQBR-UHFFFAOYSA-N
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Description

4-(3-Nitropyridin-2-yl)morpholine is a nitropyridine derivative recognized in scientific research as a versatile building block for the synthesis of pharmacologically active molecules . Nitropyridines, in general, serve as convenient precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the aqueous solubility of drug candidates and featured in numerous marketed drugs and enzyme inhibitors . The presence of both the nitro group and the morpholine moiety on the pyridine core makes this compound a particularly valuable intermediate. Researchers can leverage the reactivity of the nitro group for further transformations, such as reduction to an amine, while the morpholine group can contribute favorable physicochemical properties to the final target molecule . This dual functionality positions this compound as a strategic starting material in drug discovery efforts, especially in the construction of complex heterocycles aimed at modulating biological targets like kinases and other enzymes .

Properties

IUPAC Name

4-(3-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINJWUSSJFQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383670
Record name 4-(3-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-27-4
Record name 4-(3-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Nitropyridin-2-yl)morpholine. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

Core Chemical Properties

This compound is a heterocyclic compound featuring a morpholine ring attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the electron-withdrawing nitro group, significantly influences the chemical reactivity and potential biological activity of the molecule.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₁₁N₃O₃N/A
Molecular Weight 209.20 g/mol N/A
CAS Number 24255-27-4N/A
Appearance Yellow to light brown solidN/A
Melting Point 65.5-74.5 °C[1]
Purity Typically ≥98%N/A

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction.[2] This well-established method takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group at the 3-position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a plausible method based on the established reactivity of 2-halo-3-nitropyridines with amine nucleophiles.

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.

  • Add an equimolar amount or a slight excess of morpholine to the solution.

  • Add an appropriate amount of the base to scavenge the HCl generated during the reaction.

  • The reaction mixture is then typically heated under reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the starting materials and the solvent used.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then subjected to a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating morpholine ring and the electron-withdrawing nitropyridine system. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which would open up avenues for the synthesis of a diverse library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.

Spectral Characterization (Predicted)

Expected ¹H NMR Spectral Data
  • Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to the nitro group is expected to be the most downfield.

  • Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen of the morpholine ring.

Expected ¹³C NMR Spectral Data
  • Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.

  • Morpholine Carbons: Two signals in the aliphatic region, corresponding to the -CH₂-N and -CH₂-O carbons.

Expected IR Spectral Data
  • N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.

  • C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically in the 1100-1120 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Expected Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 209.

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro group (NO₂), as well as cleavage of the morpholine ring.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been identified in the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds.[3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The combination of these two pharmacophores in this compound suggests a potential for biological activity. For instance, many kinase inhibitors feature a morpholine group, and the pyridine ring can act as a hinge-binding motif.

Given the structural alerts, it is plausible that this compound could be investigated for its potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological effects and mechanisms of action.

Caption: Logical workflow for biological investigation.

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a readily accessible compound with interesting chemical features that make it a valuable building block for further synthetic elaborations. While its specific biological profile remains to be explored, its structural components suggest a potential for interaction with biological targets. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations of this and related molecules.

References

Structure Elucidation of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 4-(3-Nitropyridin-2-yl)morpholine. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document outlines the most probable synthetic route and the analytical techniques essential for its full characterization. The synthesis is predicated on established principles of nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing a foundational framework for the synthesis and analysis of this and structurally related compounds.

Introduction

This compound is a substituted nitropyridine derivative incorporating a morpholine moiety. Such compounds are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the nitropyridine and morpholine scaffolds. The electron-withdrawing nature of the nitro group on the pyridine ring makes the 2-position susceptible to nucleophilic attack, a key step in its synthesis. A thorough understanding of its structure is paramount for elucidating its chemical properties and potential biological activity.

Proposed Synthesis

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2-halopyridine with morpholine.

Synthetic Pathway

The proposed reaction involves the displacement of a halide from 2-chloro-3-nitropyridine by the secondary amine of morpholine. The nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 2-position.

Synthetic Pathway 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine reagents + 2-chloro-3-nitropyridine->reagents morpholine Morpholine morpholine->reagents product This compound reagents->product Base, Solvent Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 2-chloro-3-nitropyridine

  • Morpholine

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Structural Elucidation Data (Anticipated)

The following tables summarize the expected quantitative data from various analytical techniques required for the complete structure elucidation of this compound.

Physical and Chemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
Appearance Yellow solid
Melting Point Not available
CAS Number 24255-27-4
Spectroscopic Data (Anticipated)

Table 1: Anticipated 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4dd1HPyridine H-6
~8.2dd1HPyridine H-4
~7.1t1HPyridine H-5
~3.8t4HMorpholine -CH2-O-
~3.4t4HMorpholine -CH2-N-

Table 2: Anticipated 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~155Pyridine C-2
~152Pyridine C-6
~135Pyridine C-4
~130Pyridine C-3 (NO2-bearing)
~120Pyridine C-5
~66Morpholine -CH2-O-
~50Morpholine -CH2-N-

Table 3: Anticipated Mass Spectrometry Data (ESI+)

m/zAssignment
~210.08[M+H]+
~232.06[M+Na]+

Table 4: Anticipated Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1580, 1450C=C and C=N stretching (pyridine)
~1520, 1350Asymmetric & Symmetric NO2 stretch
~1250-1050C-O-C stretch (morpholine)
~1115C-N stretch (morpholine)

Experimental Workflows

The logical flow for the synthesis and characterization of this compound is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Start Start Materials: 2-Chloro-3-nitropyridine Morpholine Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for synthesis and structural analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route via nucleophilic aromatic substitution and comprehensive spectroscopic analysis. While specific experimental data is not currently available in the public domain, the protocols and anticipated data presented in this guide provide a robust framework for any researcher or scientist looking to synthesize and characterize this compound. The successful elucidation of its structure is the first critical step towards exploring its potential applications in drug discovery and materials science.

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine (CAS: 24255-27-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitropyridin-2-yl)morpholine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role as a crucial intermediate in the development of various pharmacologically active agents, particularly kinase inhibitors. While direct biological activity of the title compound is not extensively reported, its utility in the synthesis of potent inhibitors of signaling pathways, such as PI3K/mTOR, is highlighted. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, with the CAS number 24255-27-4, is a substituted nitropyridine derivative that has garnered attention in the field of medicinal chemistry. Its structure, featuring a morpholine ring attached to a nitropyridine scaffold, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The electron-withdrawing nature of the nitro group on the pyridine ring activates the molecule for further chemical modifications, making it a versatile precursor in multi-step synthetic routes.

The morpholine moiety is a privileged structure in drug discovery, known to improve the physicochemical properties of compounds, such as solubility and metabolic stability. Its incorporation into drug candidates can lead to enhanced pharmacokinetic profiles. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and publicly available resources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 24255-27-4N/A
Molecular Formula C₉H₁₁N₃O₃N/A
Molecular Weight 209.20 g/mol [1]
Appearance Yellow crystals or powder[2]
Melting Point 65.5 - 74.5 °C[2]
Purity ≥96.0% (GC)[2]
Storage Temperature Room TemperatureN/A

Synthesis

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-3-nitropyridine with morpholine. This reaction is a common and efficient method for the preparation of 2-aminopyridine derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general methodology described in the patent literature for the synthesis of related compounds.

Reaction Scheme:

G reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product + reactant2 Morpholine reactant2->product

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • Organic solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a suitable organic solvent.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, remove it by filtration. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford this compound as a solid.

Workflow Diagram:

G start Start dissolve Dissolve 2-chloro-3-nitropyridine in organic solvent start->dissolve add_reagents Add morpholine and base dissolve->add_reagents reflux Heat to reflux for several hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove salt cool->filter evaporate Evaporate solvent filter->evaporate purify Purify by chromatography or recrystallization evaporate->purify end End purify->end

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activity, it serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its primary utility lies in its role as a precursor to more complex molecules targeting key signaling pathways implicated in diseases such as cancer.

Intermediate in the Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making it a prime target for drug development.

This compound is a key intermediate in the synthesis of several potent and selective PI3K and mTOR inhibitors. The general synthetic strategy often involves the reduction of the nitro group to an amine, followed by further elaboration of the pyridine or a coupled ring system.

Logical Relationship Diagram:

G intermediate This compound reduction Reduction of Nitro Group intermediate->reduction elaboration Further Synthetic Elaboration reduction->elaboration pi3k_inhibitor PI3K Inhibitors elaboration->pi3k_inhibitor mtor_inhibitor mTOR Inhibitors elaboration->mtor_inhibitor dual_inhibitor Dual PI3K/mTOR Inhibitors elaboration->dual_inhibitor

Caption: Role as an intermediate in kinase inhibitor synthesis.

Potential Signaling Pathway Involvement

The pharmacological effects of compounds derived from this compound are primarily attributed to their inhibition of the PI3K/mTOR signaling pathway. This pathway is a complex network of protein interactions that plays a central role in cellular function.

PI3K/mTOR Signaling Pathway Diagram:

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->Akt Full Activation

References

An In-depth Technical Guide to the Synthesis of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic building block, 4-(3-nitropyridin-2-yl)morpholine. This compound serves as a valuable intermediate in the development of various pharmacologically active molecules. This document details the primary synthetic route, a detailed experimental protocol, and relevant chemical data.

Introduction

This compound is a key synthetic intermediate used in the preparation of more complex molecules with potential therapeutic applications. Its structure, incorporating both a nitropyridine and a morpholine moiety, makes it a versatile scaffold for further chemical modifications. Notably, it is a precursor in the synthesis of compounds targeting GPR40 receptors, LSD1, and Syk inhibitors, which are relevant in various disease pathways. The synthesis of this intermediate is therefore a critical first step in the discovery and development of novel drug candidates.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide, typically chloride, from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing nitro group on the pyridine ring facilitates the attack by the secondary amine, morpholine.

The reaction proceeds by the addition of morpholine to the carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride ion, yielding the final product.

Reaction Scheme:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Addition of Nucleophile: To this suspension, add morpholine (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₉H₁₁N₃O₃N/A
Molecular Weight 209.20 g/mol N/A
Purity ≥98%Commercial Supplier Data
Physical Form SolidCommercial Supplier Data
Storage Temperature Room Temperature, Sealed in Dry ConditionsCommercial Supplier Data

Note: The reaction yield is dependent on the specific reaction conditions and purification efficiency and is typically reported in the range of 70-95% for similar SNAr reactions.

Visualizations

Synthesis Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine SNAr Reaction SNAr Reaction 2-Chloro-3-nitropyridine->SNAr Reaction Morpholine Morpholine Morpholine->SNAr Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->SNAr Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->SNAr Reaction Heat (60-80 °C) Heat (60-80 °C) Heat (60-80 °C)->SNAr Reaction This compound This compound SNAr Reaction->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

G Experimental Workflow Start Start Reaction_Setup Reaction Setup: 2-Chloro-3-nitropyridine, K2CO3 in DMF Start->Reaction_Setup Addition Add Morpholine Reaction_Setup->Addition Reaction Heat and Stir (60-80 °C, 4-6 h) Addition->Reaction Workup Quench with Water Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Unraveling the Mechanism of Action of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of publicly accessible scientific literature and chemical databases reveals no specific studies detailing the mechanism of action for the compound 4-(3-Nitropyridin-2-yl)morpholine. Consequently, the following guide is a theoretical exploration based on the known biological activities of its core chemical moieties: the morpholine ring and the 3-nitropyridine scaffold. This document aims to provide a potential framework for future research into this specific molecule.

Introduction: The Chemical Landscape of this compound

This compound is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 3-nitropyridine core. The morpholine moiety is a common feature in many approved drugs, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] The nitropyridine structure is also of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[3][4] The combination of these two scaffolds in a single molecule suggests the potential for unique pharmacological effects.

Hypothetical Mechanisms of Action

Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for initial experimental investigations.

As a Microtubule-Targeting Agent

A prominent potential mechanism of action for nitropyridine-containing compounds is the disruption of microtubule dynamics. Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents with potent anti-cancer effects.[5] These compounds have been shown to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin.[5]

Proposed Signaling Pathway:

Caption: Hypothetical pathway of microtubule disruption.

Inhibition of Kinase Signaling Pathways

The morpholine ring is a key component of several kinase inhibitors. For instance, derivatives of morpholine have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] It is plausible that this compound could act as an inhibitor of one or more kinases involved in cell proliferation and survival.

Proposed Experimental Workflow:

Kinase_Inhibition_Workflow Start Synthesize and Purify This compound Screening Kinase Panel Screening Start->Screening Hit_ID Identify Hit Kinases Screening->Hit_ID IC50 Determine IC50 Values for Hit Kinases Hit_ID->IC50 Hits Cell_Assay Cell-Based Assays (e.g., Western Blot for Phosphorylated Substrates) IC50->Cell_Assay Pathway_Confirm Confirm Inhibition of Signaling Pathway Cell_Assay->Pathway_Confirm

Caption: Workflow for identifying kinase inhibition.

Proposed Experimental Protocols

Given the lack of specific data, detailed experimental protocols cannot be provided. However, a general approach to elucidating the mechanism of action would involve the following standard methodologies:

3.1. Cell Viability and Proliferation Assays:

  • Protocol: Treat a panel of cancer cell lines with increasing concentrations of this compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound and to calculate IC50 values.

3.2. Cell Cycle Analysis:

  • Protocol: Treat cells with the compound at its IC50 concentration for various time points. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

  • Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

3.3. Apoptosis Assays:

  • Protocol: Treat cells with the compound and assess for markers of apoptosis, such as Annexin V/PI staining by flow cytometry, caspase activation assays, and Western blotting for PARP cleavage.

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

3.4. Target Identification:

  • Protocol: Employ techniques such as affinity chromatography, chemical proteomics, or computational docking studies to identify the direct molecular target(s) of the compound.

  • Objective: To pinpoint the protein(s) with which the compound directly interacts to exert its biological effects.

Quantitative Data Summary

As no experimental data for this compound is available, a table of quantitative data cannot be compiled. Future research should aim to populate the following table with experimentally derived values.

ParameterCell LineValueReference
IC50 (µM)e.g., HeLaTBDTBD
IC50 (µM)e.g., A549TBDTBD
Ki (nM)e.g., TubulinTBDTBD
% Cell Cycle Arrest (G2/M)e.g., HeLaTBDTBD

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure suggests plausible and testable hypotheses. The presence of the 3-nitropyridine moiety points towards a potential role as a microtubule-targeting agent, while the morpholine ring is characteristic of many kinase inhibitors.

Future research should focus on a systematic evaluation of the compound's biological activity, starting with broad cellular screening to identify sensitive cancer types. Subsequent mechanistic studies should then investigate the most promising hypotheses, including effects on the cell cycle, apoptosis, and specific signaling pathways. The identification of its direct molecular target will be a critical step in understanding its mechanism of action and for any further development as a potential therapeutic agent. The experimental workflows and assays outlined in this guide provide a strategic roadmap for initiating such an investigation.

References

Unraveling the Biological Potential of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of the synthetic compound 4-(3-Nitropyridin-2-yl)morpholine. Extensive searches of scientific literature and patent databases did not yield specific data on the biological activity, mechanism of action, or quantitative metrics such as IC50 or EC50 values for this particular molecule. However, based on the well-documented activities of its core chemical moieties—the morpholine and 3-nitropyridine rings—this compound emerges as a molecule of interest for targeted screening, particularly in oncology. This document provides a contextual analysis of the potential biological activities of this compound, derived from research on structurally related compounds, and outlines a hypothetical experimental workflow for its initial biological characterization.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. [1][2]Its incorporation is a common strategy in the development of therapeutics with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [3][4]Similarly, the nitropyridine moiety is a key pharmacophore in various bioactive molecules and can be a precursor for the synthesis of compounds with diverse therapeutic applications, including antitumor and antiviral activities. The combination of these two moieties in this compound suggests a potential for novel biological activity.

Potential Biological Activity: An Evidence-Based Postulation

While direct evidence is currently unavailable for this compound, the activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Potential as a PI3K/Akt/mTOR Pathway Inhibitor

A significant number of morpholine-containing compounds have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine group in these inhibitors often occupies a key pocket in the ATP-binding site of the PI3K enzyme. Given this precedent, it is plausible that this compound could exhibit inhibitory activity against PI3K or other related kinases.

General Anticancer Potential

Derivatives of both morpholine and nitropyridine have independently demonstrated cytotoxic effects against various cancer cell lines. For instance, certain 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against HepG2 liver cancer cells. The mechanism of action for such compounds can vary, from the inhibition of key signaling pathways to the induction of apoptosis.

Hypothetical Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is necessary. The following workflow outlines a potential strategy for its initial characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Initial Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) & Purity (>95%) purification->characterization cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) [Panel of Cancer Cell Lines] characterization->cell_viability ic50 IC50 Determination for Active Hits cell_viability->ic50 kinase_panel Kinase Inhibition Profiling (e.g., PI3K, mTOR) ic50->kinase_panel cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis pathway_analysis Western Blot Analysis (p-Akt, p-mTOR, etc.) kinase_panel->pathway_analysis xenograft Xenograft Tumor Model pathway_analysis->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd

Hypothetical workflow for the biological evaluation of this compound.

Detailed Methodologies for Key Experiments

As no specific experimental data for this compound is available, the following are generalized protocols for the initial assessment of a novel compound's anticancer activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Western Blot Analysis for Pathway Interrogation
  • Cell Lysis: Cells treated with this compound at various concentrations and for different time points are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the pathway of interest (e.g., Akt, phospho-Akt, mTOR, phospho-mTOR).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the public domain, its chemical structure suggests a strong potential for biological activity, particularly in the realm of anticancer research. The presence of the morpholine and 3-nitropyridine scaffolds provides a compelling rationale for its investigation as a potential kinase inhibitor, with a particular focus on the PI3K/Akt/mTOR pathway. The proposed experimental workflow offers a roadmap for the systematic evaluation of this compound, which could lead to the discovery of a novel therapeutic agent. Further research, beginning with the foundational screening assays outlined, is essential to unlock the true biological potential of this compound.

References

An In-depth Technical Guide on 4-(3-Nitropyridin-2-yl)morpholine and its Potential as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is a notable absence of specific scientific publications detailing the synthesis, biological evaluation, and mechanistic studies of 4-(3-Nitropyridin-2-yl)morpholine. This guide, therefore, provides a comprehensive overview based on closely related compounds and general principles in medicinal chemistry. The information presented herein is intended for research and development professionals and should be considered as a theoretical framework for the potential properties and applications of the target compound.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Its presence is particularly prominent in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a prime target for the development of novel anticancer therapeutics. This technical guide will explore the synthetic accessibility and potential biological significance of this compound, a compound that combines the key morpholine feature with a nitropyridine core, a known bioisostere for other aromatic systems in drug design.

Plausible Synthesis of this compound

The synthesis of this compound can be plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the adjacent carbon at the 2-position for nucleophilic attack by morpholine. The likely precursor for this synthesis would be 2-chloro-3-nitropyridine.

Proposed Synthetic Scheme

Synthesis of this compound reagent1 2-Chloro-3-nitropyridine product This compound reagent1->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent2 +   Morpholine reagent2->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound based on similar reported procedures for the SNAr reaction of halopyridines with amines.

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • Potassium carbonate (K2CO3) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activity: PI3K Inhibition

The structural similarity of this compound to known morpholine-containing PI3K inhibitors suggests that it may also target this important signaling pathway. The morpholine oxygen is known to form a key hydrogen bond in the hinge region of the PI3K active site.

Quantitative Data for Representative Morpholine-Containing PI3K Inhibitors

To provide a context for the potential potency of this compound, the following table summarizes the IC50 values of several well-characterized morpholine-containing PI3K inhibitors.

Compound NamePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
ZSTK4745.01703.920.8[1]
Pictilisib (GDC-0941)333317[2]
Omipalisib (GSK2126458)0.0190.130.0240.06[2]
Buparlisib (BKM120)52166116262[2]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[3][4] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[7] This pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[3]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation PTEN PTEN

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

While specific experimental data for this compound is not currently available in the scientific literature, this technical guide provides a strong theoretical foundation for its synthesis and potential biological activity. Based on the well-established role of the morpholine moiety in PI3K inhibitors, it is plausible that this compound could exhibit inhibitory activity against this critical cancer-related signaling pathway. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward method for its preparation, enabling further investigation into its biological properties. Researchers in the field of drug development are encouraged to explore the potential of this and related compounds as novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(3-Nitropyridin-2-yl)morpholine, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This guide presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the morpholine ring. The protons on the pyridine ring, being in an electron-deficient aromatic system further influenced by the nitro group, are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the morpholine ring will be observed in the upfield region, likely as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The carbons of the pyridine ring will resonate at lower field (downfield) compared to the sp³ hybridized carbons of the morpholine ring. The presence of the nitro group and the morpholine substituent will influence the chemical shifts of the pyridinyl carbons.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.5-8.7 (dd)H-4 (Pyridine)
~7.4-7.6 (dd)H-5 (Pyridine)
~8.2-8.4 (dd)H-6 (Pyridine)
~3.8-4.0 (m)-CH₂- (Morpholine, adjacent to O)
~3.4-3.6 (m)-CH₂- (Morpholine, adjacent to N)

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| IR Absorption Data (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | ~3100-3000 | C-H stretch (Aromatic) | | ~2950-2850 | C-H stretch (Aliphatic) | | ~1590-1570, ~1480-1450 | C=C and C=N stretching (Pyridine ring) | | ~1530-1500, ~1350-1330 | N-O stretching (Asymmetric and Symmetric, Nitro group) | | ~1250-1200 | C-N stretching | | ~1120-1080 | C-O-C stretching (Ether in morpholine) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data
Molecular Formula: C₉H₁₁N₃O₃
Molecular Weight: 209.20 g/mol [1]
Expected [M+H]⁺: 210.0822

Note: While commercial suppliers indicate the availability of LC-MS data, the actual spectra are not publicly accessible.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on a procedure reported by a chemical supplier.

Reaction: 2-Chloro-3-nitropyridine reacts with morpholine in the presence of a base to yield this compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • Triethylamine (TEA)

  • 1,4-Dioxane

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in 1,4-dioxane at room temperature.

  • To this solution, add triethylamine (3.0 equivalents) followed by morpholine (1.1 equivalents).

  • The reaction mixture is then heated to reflux for 1 hour.

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford the pure this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 2-Chloro-3-nitropyridine + Morpholine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction TEA, Dioxane, Reflux Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the heterocyclic compound 4-(3-Nitropyridin-2-yl)morpholine. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols based on established scientific principles and regulatory guidelines. It is designed to assist researchers and drug development professionals in characterizing this compound for potential pharmaceutical applications. The guide includes structured tables for data presentation and a workflow diagram to illustrate the experimental process.

Introduction

This compound is a solid organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol .[1] Its structure, featuring a nitro-substituted pyridine ring linked to a morpholine moiety, suggests potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a drug candidate. This guide provides a framework for the systematic evaluation of these critical attributes.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details a proposed protocol for the comprehensive solubility assessment of this compound in various relevant solvents.

Proposed Experimental Protocol for Solubility Determination

This protocol is adapted from general methods for determining the solubility of organic compounds.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at ambient temperature.

Materials:

  • This compound (purity ≥98%)

  • Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed vials.

  • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL for each solvent.

Data Presentation: Solubility

The following table should be used to summarize the quantitative solubility data.

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25HPLC-UV
0.1 N HCl25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
PEG 40025HPLC-UV

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Proposed Experimental Protocols for Stability Studies

Objective: To evaluate the stability of this compound under various stress conditions, including pH, temperature, and light.

A. Hydrolytic Stability (pH Stress):

  • Prepare solutions of this compound in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

  • Withdraw samples at specified time points (e.g., 0, 1, 3, 7 days).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

B. Thermal Stability (Heat Stress):

  • Store solid this compound in a controlled temperature oven (e.g., 60 °C) for a defined period (e.g., up to 4 weeks).

  • Withdraw samples at specified time points (e.g., 0, 1, 2, 4 weeks).

  • Prepare solutions of the stored solid and analyze by a stability-indicating HPLC method.

C. Photostability:

  • Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be protected from light.

  • After exposure, prepare solutions of both the exposed and control samples and analyze by a stability-indicating HPLC method.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in the following table.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants (if any)
0.1 N HCl7 days60
Purified Water7 days60
0.1 N NaOH7 days60
Solid State (Heat)4 weeks60
Photostability (Solid)As per ICH Q1BAmbient

Analytical Method Development

A robust analytical method is essential for the accurate quantification of this compound and its potential degradation products.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at a suitable wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for assessing the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start Solubility Testing sol_prep Prepare Saturated Solutions (Various Solvents) sol_start->sol_prep sol_equilibrate Equilibrate at 25°C sol_prep->sol_equilibrate sol_quantify Quantify by HPLC sol_equilibrate->sol_quantify sol_data Solubility Data Table sol_quantify->sol_data stab_start Start Stability Testing ph_stress pH Stress (Acid, Neutral, Base) stab_start->ph_stress temp_stress Thermal Stress (Solid State) stab_start->temp_stress photo_stress Photostability (ICH Q1B) stab_start->photo_stress stab_quantify Quantify by Stability-Indicating HPLC ph_stress->stab_quantify temp_stress->stab_quantify photo_stress->stab_quantify stab_data Stability Data Table stab_quantify->stab_data compound This compound compound->sol_start compound->stab_start

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these proposed protocols will yield the critical data necessary for its further development as a potential pharmaceutical agent. The provided templates for data presentation and the workflow diagram are intended to facilitate a structured and efficient investigation.

References

Unveiling the Therapeutic Potential of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound incorporating two key pharmacophores: a nitropyridine ring and a morpholine moiety. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components are present in numerous biologically active agents. This technical guide synthesizes the known therapeutic activities of nitropyridine and morpholine derivatives to postulate potential therapeutic targets for this compound. Furthermore, it provides a comprehensive roadmap with detailed experimental protocols for the identification and validation of these putative targets, aiming to accelerate the research and development of this promising compound.

Introduction: The Chemical Scaffolds of Opportunity

This compound is a small molecule available as a research chemical.[1] Its structure is characterized by a pyridine ring substituted with a nitro group and a morpholine ring. Both of these structural motifs are considered "privileged structures" in medicinal chemistry, known for their frequent appearance in successful drug candidates and their ability to confer favorable pharmacological and pharmacokinetic properties.[2][3]

  • The Morpholine Moiety: This saturated heterocycle is a versatile scaffold found in a wide array of approved drugs.[2] Its presence can enhance drug-like properties such as solubility, metabolic stability, and bioavailability.[2][4] Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5]

  • The Nitropyridine Moiety: Nitropyridine derivatives are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, making it a key feature for molecular interactions.[6] Several nitropyridine compounds have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[8][9]

Given the established bioactivity of its constituent parts, this compound presents a compelling case for investigation as a novel therapeutic agent. This guide will explore its potential by dissecting the known targets of related compounds.

Potential Therapeutic Targets

Based on the extensive literature on morpholine and nitropyridine derivatives, we can hypothesize several potential therapeutic targets for this compound. These are summarized in the table below.

Table 1: Postulated Therapeutic Targets and Rationale
Target ClassSpecific ExamplesRationale based on Structural MoietiesPotential Therapeutic Area
Kinases PI3K/Akt/mTOR pathway components, Leucine-rich repeat kinase 2 (LRRK2)The morpholine ring is a key pharmacophore in many kinase inhibitors, including those targeting the PI3K/mTOR pathway.[4][10][11] Aryl-morpholines are known to interact with the PI3K kinase family.[4][12]Oncology, Neurodegenerative Diseases
Cytoskeletal Proteins Tubulin3-Nitropyridine analogues have been identified as potent microtubule-targeting agents that bind to the colchicine site of tubulin, inducing G2/M cell cycle arrest.[8]Oncology
Enzymes in Redox Homeostasis Thioredoxin Reductase 1 (TrxR1)Nitropyridine derivatives have been shown to inhibit cytosolic TrxR1, which is a key enzyme in maintaining cellular redox balance and is often upregulated in cancer cells.[9]Oncology
Ion Exchangers Na+/H+ ExchangerCertain nitropyridines have demonstrated inhibitory activity against the human platelet Na+/H+ exchanger.[9]Cardiovascular Diseases
Receptors (CNS) Cannabinoid Receptors, Dopamine ReceptorsThe morpholine moiety is prevalent in CNS-active compounds, where it can improve blood-brain barrier permeability.[4] Morpholine-azaindoles have shown interaction with cannabinoid receptors.[12]Neurology, Psychiatry
Secretases γ-secretase, δ-secretase (Asparagine Endopeptidase)Morpholine-containing compounds have been investigated for their ability to reduce amyloid-β peptides by inhibiting secretases involved in Alzheimer's disease pathology.[4][12]Neurodegenerative Diseases

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of this compound. The following section outlines key experimental methodologies.

Initial Phenotypic Screening

The first step is to assess the broad biological activity of the compound across various cell lines.

Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a suitable solvent.

    • Resazurin (alamarBlue) Assay: Add resazurin solution and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Target-Based Screening and Validation

Based on the postulated targets in Table 1, specific assays can be employed.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation indicates inhibition.

  • Reaction Setup: In a 96-well plate, combine the PI3K enzyme, its substrate (e.g., PIP2), and a concentration range of this compound.

  • Kinase Reaction: Add ATP to initiate the reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to stop the reaction and measure luminescence with a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value. Include a known PI3K inhibitor as a positive control.

Protocol: Tubulin Polymerization Assay

  • Assay Principle: Monitor the polymerization of purified tubulin into microtubules by measuring the change in light scattering or fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence buffer in a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the wells.

  • Polymerization and Measurement: Incubate the plate at 37°C to induce polymerization and measure the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Plot the change in signal over time. Inhibition of polymerization will result in a reduced signal compared to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow for Target Identification

The logical flow from initial screening to target validation is crucial for a structured research plan.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis-Driven Target Screening cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Preclinical Evaluation pheno_screen Phenotypic Screening (Cell Viability Assays) data_analysis_1 IC50 Determination (Identify Sensitive Cell Lines) pheno_screen->data_analysis_1 kinase_assay Kinase Panel Screening (e.g., PI3K, mTOR) data_analysis_1->kinase_assay If anticancer activity tubulin_assay Tubulin Polymerization Assay data_analysis_1->tubulin_assay If anticancer activity other_assays Other Biochemical Assays (TrxR1, etc.) data_analysis_1->other_assays Based on structural alerts cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) kinase_assay->cellular_thermal_shift binding_assay Direct Binding Assays (SPR, ITC) tubulin_assay->binding_assay western_blot Western Blot (Downstream Signaling) cellular_thermal_shift->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo binding_assay->in_vivo

Caption: Workflow for identifying and validating therapeutic targets.

Postulated Signaling Pathway: PI3K/Akt/mTOR Inhibition

Given the prevalence of morpholine-containing PI3K/mTOR inhibitors, this pathway is a high-priority candidate for investigation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits inhibitor Compound This compound Compound->PI3K Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While this compound is an understudied compound, its constituent chemical motifs suggest a high potential for biological activity. The structural analogies to known inhibitors of key cellular pathways, particularly in oncology and neurodegenerative diseases, provide a strong rationale for its investigation. The experimental workflows outlined in this guide offer a clear and systematic path forward for elucidating its mechanism of action and validating its therapeutic targets. Future research should focus on a comprehensive screening cascade, followed by in-depth biochemical and cellular assays to confirm target engagement and downstream functional effects. These studies will be critical in determining the ultimate therapeutic utility of this promising molecule.

References

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-nitropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its synthesis, chemical properties, and its role as a key building block, particularly in the context of developing kinase inhibitors. Emphasis is placed on its potential interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer. This guide includes detailed experimental protocols, data summaries, and visualizations to support researchers in their exploration of this versatile molecule.

Introduction

This compound is a substituted nitropyridine that has emerged as a valuable scaffold in the synthesis of biologically active molecules. The unique arrangement of the electron-withdrawing nitro group on the pyridine ring, combined with the presence of the morpholine moiety, imparts specific chemical and physical properties that make it an attractive starting point for the development of targeted therapeutics. The morpholine ring, in particular, is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Its incorporation is a common strategy in the design of inhibitors for a variety of enzymes, most notably kinases involved in cell signaling pathways.

Physicochemical and Spectroscopic Data

While detailed experimental spectra for this compound are not widely published in peer-reviewed literature, its fundamental properties have been established. Commercial suppliers often provide quality control data, and analogous compounds have been extensively characterized.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24255-27-4ChemScene
Molecular Formula C₉H₁₁N₃O₃PubChem[1]
Molecular Weight 209.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Physical Form SolidChemScene

Table 2: Representative Spectroscopic Data for Morpholine-Containing Heterocycles

Data TypeCharacteristic Peaks/RegionsNotes
¹H NMR δ ~3.7-3.9 ppm (m, 4H, -CH₂-O-), δ ~3.4-3.6 ppm (m, 4H, -CH₂-N-)Chemical shifts can vary based on substitution and solvent. Protons closer to the oxygen are typically downfield.
¹³C NMR δ ~66-67 ppm (-CH₂-O-), δ ~44-45 ppm (-CH₂-N-)The carbon atoms attached to the heteroatoms are the most deshielded in the morpholine ring.
FT-IR (cm⁻¹) ~2850-2960 (C-H stretch), ~1580 (NO₂ asym stretch), ~1340 (NO₂ sym stretch), ~1115 (C-O-C stretch)The presence of the nitro group and the ether linkage are key diagnostic features.
Mass Spec (ESI-MS) m/z [M+H]⁺ ≈ 210.08Calculated for C₉H₁₂N₃O₃⁺.

Note: The spectral data presented are typical for morpholine-substituted aromatic systems and are provided for illustrative purposes. Actual experimental values for the title compound may vary.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This common and efficient method in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

Synthetic Pathway

The synthesis involves the reaction of 2-chloro-3-nitropyridine with morpholine. The electron-withdrawing effect of the nitro group at the 3-position and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack.

G reagent1 2-Chloro-3-nitropyridine product This compound reagent1->product SₙAr Reaction (Base, Solvent) reagent2 Morpholine reagent2->product G start Start reactants Combine 2-chloro-3-nitropyridine, morpholine, and base in solvent start->reactants reflux Heat to reflux and monitor by TLC reactants->reflux workup Cool, filter, and concentrate reflux->workup extraction Dissolve in EtOAc, wash with H₂O and brine workup->extraction drying Dry organic layer (Na₂SO₄) and concentrate extraction->drying purification Purify by recrystallization or column chromatography drying->purification product Obtain pure product purification->product PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of inhibitor Inhibitor Scaffold-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

References

Methodological & Application

Application Notes and Protocols for 4-(3-Nitropyridin-2-yl)morpholine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a nitropyridine scaffold. While this specific molecule is not extensively documented as a drug candidate, its constituent moieties, the morpholine ring and the pyridine nucleus, are recognized as "privileged structures" in medicinal chemistry due to their frequent occurrence in a wide array of bioactive compounds and approved drugs.[1][2][3][4][5][6][7][8] The morpholine ring, in particular, is a key component in numerous inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[9][10][11][12][13]

These application notes provide a comprehensive overview of the potential of this compound as a foundational scaffold for the design and discovery of novel therapeutic agents, with a particular focus on the development of PI3K/AKT/mTOR pathway inhibitors. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are also presented.

Application Notes

Rationale for Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a crucial role in tumor progression and resistance to therapy.[10][11][12] Inhibition of key kinases in this pathway, such as PI3K and mTOR, is a validated therapeutic strategy. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially leading to improved efficacy and overcoming resistance mechanisms.[10]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Drug_Discovery_Workflow Start Scaffold: This compound Synthesis Synthesis of Analog Library Start->Synthesis BiochemAssay In Vitro Biochemical Screening (e.g., PI3Kα assay) Synthesis->BiochemAssay CellAssay Cell-Based Assays (e.g., MTT Proliferation Assay) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Studies LeadOpt->InVivo Synthesis_Scheme Reactant This compound Intermediate 4-(3-Aminopyridin-2-yl)morpholine Reactant->Intermediate Reduction (e.g., H2, Pd/C) Product N-(2-morpholinopyridin-3-yl)acetamide (or other amides) Intermediate->Product Acylation (e.g., Acetic anhydride)

References

Application Notes and Protocols: 4-(3-Nitropyridin-2-yl)morpholine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitropyridin-2-yl)morpholine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring activated by an electron-withdrawing nitro group and bearing a morpholine substituent, makes it a versatile intermediate for the synthesis of a variety of complex molecules, particularly kinase inhibitors. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. The nitro group can be readily transformed into an amino group, providing a key handle for further molecular elaboration. These attributes make this compound a strategic starting material for the development of novel therapeutics.

Synthetic Utility and Key Transformations

The primary utility of this compound lies in its capacity to undergo two key transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH2) group. This transformation is fundamental as it introduces a nucleophilic center that can be readily functionalized, for instance, through acylation, alkylation, or participation in coupling reactions to build more complex molecular architectures.

  • Precursor to 2-Amino-3-morpholinopyridine: The reduction of this compound yields 2-morpholinopyridin-3-amine, a key scaffold for the synthesis of various kinase inhibitors, including those targeting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The resulting 1,2-diamine-like functionality on the pyridine ring is primed for the construction of fused heterocyclic systems, such as pyridopyrimidines.

These transformations allow for the strategic incorporation of the morpholinopyridine core into drug candidates, leveraging the favorable properties of the morpholine ring in drug design.

Application in Kinase Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of PI3K and mTOR are highly sought-after anticancer agents. The morpholine moiety is a well-established pharmacophore in numerous PI3K and mTOR inhibitors, where it often forms crucial hydrogen bond interactions within the kinase hinge region.

This compound serves as a key starting material for the synthesis of substituted pyridopyrimidine and thienopyrimidine cores found in potent and selective PI3K/mTOR inhibitors. The general synthetic strategy involves the initial reduction of the nitro group, followed by condensation with a suitable reagent to construct the fused pyrimidine ring. Subsequent functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are detailed protocols for the key transformations of this compound.

Protocol 1: Reduction of the Nitro Group to Synthesize 2-Morpholinopyridin-3-amine

This protocol describes the reduction of the nitro group of this compound to yield 2-morpholinopyridin-3-amine.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Water (H₂O)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 2-morpholinopyridin-3-amine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Reactant Reagents Solvent Temperature Time Yield Reference
This compoundFe, NH₄ClEtOH/H₂OReflux2-4 hHighRepresentative Protocol
Protocol 2: Synthesis of a Pyridopyrimidine Core from 2-Morpholinopyridin-3-amine

This protocol outlines a representative synthesis of a pyridopyrimidine scaffold, a common core in kinase inhibitors, starting from 2-morpholinopyridin-3-amine.

Materials:

  • 2-Morpholinopyridin-3-amine

  • A suitable cyclizing agent (e.g., a β-ketoester like ethyl acetoacetate, or a dicarbonyl equivalent)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-morpholinopyridin-3-amine (1.0 eq) and the cyclizing agent (1.1 eq) in a high-boiling point solvent such as Dowtherm A.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) with stirring.

  • Maintain the temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent like hexane or ether.

  • If the product remains in solution, it can be purified by column chromatography after dilution with an appropriate solvent.

Reactant Reagents Solvent Temperature Time Yield Reference
2-Morpholinopyridin-3-amineCyclizing Agent (e.g., β-ketoester)Dowtherm A200-250 °CVariableModerate to HighRepresentative Protocol

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 2-Morpholinopyridin-3-amine cluster_1 Synthesis of Pyridopyrimidine Core cluster_2 Further Functionalization start This compound reagents1 Fe, NH4Cl EtOH/H2O, Reflux start->reagents1 product1 2-Morpholinopyridin-3-amine reagents1->product1 reagents2 Cyclizing Agent (e.g., β-ketoester) High Temperature product1->reagents2 product2 Pyridopyrimidine Scaffold reagents2->product2 reagents3 Coupling Reactions, Acylation, etc. product2->reagents3 final_product Kinase Inhibitor reagents3->final_product PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Inhibitor Kinase Inhibitor (e.g., from 4-(3-Nitropyridin- 2-yl)morpholine) Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Application Notes and Protocols for the Derivatization of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical derivatization of 4-(3-Nitropyridin-2-yl)morpholine. The primary focus is on the transformation of the nitro group, a versatile handle for introducing diverse functionalities. The protocols outlined below are based on established chemical principles for nitropyridine reactivity and are intended to serve as a foundational guide for creating novel analogues for applications in drug discovery and chemical biology.

Introduction

This compound is a substituted pyridine derivative with significant potential for chemical modification. The presence of a nitro group on the pyridine ring offers a key site for derivatization. The electron-withdrawing nature of the nitro group also activates the pyridine ring, influencing its reactivity. The most direct and versatile derivatization strategy involves the reduction of the nitro group to a primary amine. This transformation yields 2-morpholinopyridin-3-amine, a versatile intermediate that can be readily functionalized through various amine-based coupling reactions.

Core Derivatization Strategy: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a high-yielding and robust transformation that opens up a vast chemical space for derivatization. The resulting 2-morpholinopyridin-3-amine can be further modified to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Signaling Pathway of Derivatization

G cluster_0 Core Structure cluster_1 Primary Derivatization cluster_2 Secondary Derivatization start This compound amine 2-Morpholinopyridin-3-amine start->amine Reduction (e.g., Fe/HCl, H2/Pd-C) amide Amide Derivatives amine->amide Acylation (R-COCl) sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation (R-SO2Cl) urea Urea/Thiourea Derivatives amine->urea Reaction with Isocyanates/ Isothiocyanates

Caption: Proposed derivatization pathway for this compound.

Quantitative Data Summary

The following table summarizes expected yields for the key derivatization steps based on literature precedents for similar nitropyridine compounds.

Reaction Step Reagents Product Typical Yield (%) Reference Type
Nitro ReductionIron powder, HCl, Ethanol/Water2-Morpholinopyridin-3-amine85-95%Analogous Reductions[1][2]
Nitro ReductionH₂, 10% Pd/C, Methanol2-Morpholinopyridin-3-amine90-99%Catalytic Hydrogenation[3]
Amide FormationAcetyl chloride, TriethylamineN-(2-Morpholinopyridin-3-yl)acetamide80-95%Acylation of Aminopyridines[1]
Sulfonamide FormationBenzenesulfonyl chloride, PyridineN-(2-Morpholinopyridin-3-yl)benzenesulfonamide75-90%Standard Sulfonylation

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinopyridin-3-amine via Iron-mediated Reduction

This protocol describes the reduction of the nitro group using iron powder in an acidic medium.

Workflow Diagram

G start Dissolve Starting Material in EtOH/H2O reagents Add Iron Powder & Conc. HCl start->reagents reflux Heat to Reflux (Monitor by TLC) reagents->reflux filter Cool and Filter through Celite reflux->filter neutralize Neutralize Filtrate with Na2CO3 filter->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry, Filter, & Concentrate extract->dry product Purify by Chromatography dry->product

Caption: Workflow for iron-mediated nitro reduction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 5:1 mixture of ethanol and water (0.1 M concentration).

  • Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq). Heat the mixture to approximately 60-70 °C.

  • Initiation: Add concentrated hydrochloric acid (0.5 eq) dropwise. An exothermic reaction should be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water and basify to pH 8-9 with a saturated solution of sodium carbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 2-morpholinopyridin-3-amine can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-(2-Morpholinopyridin-3-yl)acetamide via Acylation

This protocol details the acylation of the synthesized aminopyridine intermediate.

Methodology:

  • Reaction Setup: Dissolve 2-morpholinopyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Addition of Acylating Agent: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the product by recrystallization or silica gel chromatography.

Alternative Derivatization: Vicarious Nucleophilic Substitution (VNS)

While the reduction of the nitro group is the most common approach, the electron-deficient nature of the 3-nitropyridine ring also allows for direct C-H functionalization via Vicarious Nucleophilic Substitution (VNS).[4][5] This reaction typically introduces a nucleophile at a position ortho or para to the nitro group. For this compound, this could potentially allow for the introduction of substituents at the C4 or C6 positions of the pyridine ring. This method provides a complementary strategy for generating structural diversity.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. Researchers should conduct a thorough risk assessment and optimize reaction conditions for safety and efficiency. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on the scaffold 4-(3-nitropyridin-2-yl)morpholine. This compound incorporates a morpholine ring, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties and biological activity, and a nitropyridine moiety, which can serve as a handle for synthetic modification and may contribute to biological interactions.[1][2][3][4] Given the prevalence of morpholine-containing compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer, this scaffold represents a promising starting point for the development of novel therapeutic agents.[5][6][7]

This document outlines protocols for the synthesis of analogs, in vitro biological evaluation, and analysis of the PI3K/Akt/mTOR pathway.

Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

While specific SAR data for this compound is not extensively available in the public domain, a hypothetical SAR can be constructed based on known activities of related 2-morpholinopyridine and 3-nitropyridine derivatives.[8][9][10][11] The following table summarizes predicted activities of hypothetical analogs, providing a framework for initial synthetic efforts. The primary endpoint for this hypothetical study is the half-maximal inhibitory concentration (IC50) against the PI3Kα enzyme and a cancer cell line (e.g., MCF-7).

Table 1: Hypothetical SAR Data for this compound Analogs

Compound ID R1 (Pyridine Ring) R2 (Morpholine Ring) PI3Kα IC50 (nM) MCF-7 Cell Viability IC50 (µM) Notes
LEAD-001 3-NO2Unsubstituted50015Parent compound.
SAR-002 3-NH2Unsubstituted>1000>50Reduction of the nitro group likely abolishes activity, suggesting the electron-withdrawing nature is important.
SAR-003 3-CNUnsubstituted45012Cyano group maintains electron-withdrawing character, potentially slightly improving activity.
SAR-004 3-ClUnsubstituted60020Chloro substitution may be less optimal than the nitro group.
SAR-005 HUnsubstituted>5000>100Removal of the 3-substituent drastically reduces activity, highlighting its importance.
SAR-006 3-NO23,3-dimethyl3508Gem-dimethyl substitution on the morpholine ring may improve metabolic stability and potency.
SAR-007 3-NO2(2R,6S)-2,6-dimethyl2005Cis-dimethyl substitution could enhance binding affinity through favorable interactions with the target.
SAR-008 3-NO24-phenyl80025Bulky substitution on the morpholine nitrogen is likely detrimental to activity.
SAR-009 5-Cl, 3-NO2Unsubstituted3007Additional electron-withdrawing group on the pyridine ring could enhance potency.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. The proposed mechanism of action for this compound and its analogs is the inhibition of PI3K, which would block downstream signaling.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation inhibitor This compound Analogs inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the parent compound and its analogs via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3-nitropyridine (or other appropriately substituted 2-halopyridines)

  • Morpholine (or substituted morpholines)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PI3Kα Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of kinase buffer containing PI3Kα to each well of a 384-well plate.

  • Add 0.5 µL of the test compound dilutions to the respective wells.

  • Initiate the kinase reaction by adding 2.0 µL of a solution containing PIP2 and ATP in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7).[12]

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.1%) and incubate for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if the compounds inhibit the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation status of Akt.[13][14][15]

Materials:

  • MCF-7 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat MCF-7 cells with the test compounds at their IC50 concentrations for 2 hours.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.

Experimental Workflow

The following diagram illustrates the general workflow for the SAR-driven discovery of novel inhibitors based on the this compound scaffold.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Kinase Assay (PI3Kα IC50) Purification->Biochemical Cellular Cell Viability Assay (MCF-7 IC50) Biochemical->Cellular SAR_Analysis SAR Analysis Cellular->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Mechanism Mechanism of Action (Western Blot) SAR_Analysis->Mechanism Lead_Opt->Design Next Generation Analogs

Caption: SAR-Driven Drug Discovery Workflow.

References

Application Notes and Protocols for Cell-Based Assays: Characterizing 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to characterizing the biological activity of the novel compound 4-(3-Nitropyridin-2-yl)morpholine in cell-based assays. The focus is on investigating its potential effects on cell viability and its mechanism of action through the critical PI3K/Akt/mTOR signaling pathway.

Morpholine and its derivatives are recognized as important pharmacophores in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2][3] Often, the mechanism of action for such compounds involves the modulation of key cellular signaling pathways. One of the most critical pathways in cancer biology is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, survival, and metabolism.[4][5][6][7]

These application notes and protocols outline a systematic approach to assess the cytotoxic and mechanistic properties of "this compound" as a representative morpholine derivative.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a crucial intracellular pathway that regulates a multitude of cellular processes.[4][5][6] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of a series of downstream proteins, culminating in cell growth and proliferation.[5] Due to its significant role in cancer, many components of this pathway are attractive targets for therapeutic intervention.[4][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p (Thr308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K p eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 p Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation | Compound This compound Compound->PI3K Inhibition (Hypothesized)

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow

A tiered approach is recommended for characterizing the effects of a novel compound. The initial step involves broad screening for cytotoxic or anti-proliferative effects. If significant activity is observed, subsequent assays can be employed to elucidate the underlying mechanism of action.

Experimental_Workflow start Start: Select Cancer Cell Line(s) viability_assay Application Note 1: Cell Viability Assay (MTT/XTT) start->viability_assay decision Significant Cytotoxicity? viability_assay->decision mechanistic_assay Application Note 2: Mechanism of Action Assay (e.g., Western Blot for p-Akt) decision->mechanistic_assay Yes no_effect No Significant Effect: Consider other assays or terminate investigation decision->no_effect No data_analysis Data Analysis and Interpretation mechanistic_assay->data_analysis end End: Compound Characterization Profile data_analysis->end

Figure 2: A typical experimental workflow for characterizing a novel compound in cell-based assays.

Application Note 1: Cell Viability and Cytotoxicity Assays (MTT & XTT)

Objective: To determine the effect of this compound on the viability and metabolic activity of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: Cell viability assays like the MTT and XTT assays are colorimetric methods used to assess cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[8] The XTT assay is a second-generation assay where the formazan product is water-soluble, simplifying the protocol by eliminating a solubilization step.[8]

Protocol: XTT Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[8]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (dissolved in DMSO)

  • XTT labeling mixture and electron-coupling reagent (commercially available kits)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the same concentration of DMSO used for the compound.

      • Medium Blank: Culture medium without cells.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT labeling reagent according to the manufacturer's instructions (typically by mixing the XTT labeling mixture with the electron-coupling reagent).

    • Add 50 µL of the XTT labeling reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary between cell types.[8]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cell Viability
Cell LineTreatment Duration (hours)IC50 (µM) of this compound
HCT-11624e.g., 15.2 ± 1.8
48e.g., 8.7 ± 0.9
72e.g., 4.1 ± 0.5
A54924e.g., 22.5 ± 2.1
48e.g., 12.3 ± 1.4
72e.g., 6.8 ± 0.7

Application Note 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Objective: To determine if the cytotoxic effects of this compound are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway by assessing the phosphorylation status of key pathway proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of proteins, one can measure the activation state of a signaling pathway. A decrease in the phosphorylation of Akt (at Ser473 or Thr308) and downstream targets like S6 ribosomal protein upon treatment with the compound would suggest inhibition of the pathway.

Protocol: Western Blotting

Materials:

  • Cancer cells treated with this compound (at IC50 and other relevant concentrations) and appropriate controls.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total proteins (e.g., total-Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein band to the corresponding total protein band.

Data Presentation: Pathway Inhibition
Target ProteinTreatment (Concentration of Compound)Fold Change in Phosphorylation (Normalized to Total Protein and Vehicle Control)
p-Akt (Ser473) Vehicle (DMSO)1.0
0.5 x IC50e.g., 0.6
1 x IC50e.g., 0.3
2 x IC50e.g., 0.1
p-S6 Vehicle (DMSO)1.0
0.5 x IC50e.g., 0.5
1 x IC50e.g., 0.2
2 x IC50e.g., 0.05

Data Interpretation

  • Cell Viability: A dose- and time-dependent decrease in cell viability upon treatment with this compound would indicate that the compound has cytotoxic or anti-proliferative effects. The IC50 value provides a quantitative measure of its potency.

  • Western Blot: A dose-dependent reduction in the levels of phosphorylated Akt and S6 ribosomal protein, without a significant change in the total levels of these proteins, would strongly suggest that this compound inhibits the PI3K/Akt/mTOR pathway. This would provide a mechanistic basis for the observed effects on cell viability.

Conclusion

The protocols and framework presented here provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its impact on cell viability and key signaling pathways like PI3K/Akt/mTOR, researchers can gain valuable insights into its therapeutic potential. Further investigation could involve more advanced cell-based assays such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and kinase activity assays to build a comprehensive biological profile of the compound.

References

Application Notes & Protocols: Quantification of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are intended as a starting point and should be fully validated for the specific matrix and intended use.

Physicochemical Properties

PropertyValueReference
CAS Number24255-27-4[1][2]
Molecular FormulaC9H11N3O3[1][3]
Molecular Weight209.20 g/mol [1]
Physical FormSolid
Purity (typical)98%[1]

Analytical Methodologies

A primary challenge in the quantification of morpholine and its derivatives is that they often lack a strong chromophore, making UV-based detection difficult without derivatization. However, the presence of the 3-nitropyridine moiety in this compound provides a suitable chromophore for UV detection, allowing for direct quantification by HPLC-UV. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the recommended method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) % B
      0 10
      10 90
      12 90
      12.1 10

      | 15 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 330 nm (based on methods for similar nitro-containing aromatic compounds)[4]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended prior to injection.

Hypothetical Performance Characteristics (for method validation):

ParameterSpecification
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol:

  • Instrumentation:

    • UHPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A shallow gradient appropriate for the analyte's retention time, to be optimized.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): 210.1 m/z ([M+H]⁺)

      • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the nitro group or cleavage of the morpholine ring.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

  • Sample Preparation (Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

    • Vortex: Vortex the mixture for 1 minute.

    • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

    • Inject: Transfer the supernatant to an autosampler vial for injection.

Hypothetical Performance Characteristics (for method validation):

ParameterSpecification
Linearity (r²)> 0.995
Accuracy (% Recovery)85.0 - 115.0%
Precision (% RSD)< 15.0%
Limit of Quantification (LOQ)~0.1 ng/mL

Data Presentation

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangepg/mL to ng/mL range
Matrix Tolerance Low (requires clean samples)High (suitable for biological matrices)
Instrumentation Cost ModerateHigh
Primary Application Quality control, formulation analysisBioanalysis, trace analysis

Table 2: Hypothetical Calibration Curve Data (HPLC-UV)

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Material or Biological Matrix Dissolution Dissolution/ Extraction Sample->Dissolution Filtration Filtration/ Cleanup Dissolution->Filtration Injection HPLC/UHPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Synthesis_Pathway reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Morpholine reactant2->product

Caption: Synthesis of this compound via nucleophilic substitution.

References

Application Notes and Protocols: The 4-(3-Nitropyridin-2-yl)morpholine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Kinase Inhibition

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, known for enhancing the potency and modulating the pharmacokinetic properties of bioactive molecules.[1][2] When coupled with a 3-nitropyridine moiety, it forms the "4-(3-nitropyridin-2-yl)morpholine" core, a structure that has proven to be a particularly effective starting point for the development of potent kinase inhibitors. This scaffold is frequently employed in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many human cancers, making it a highly attractive target for therapeutic intervention.[3][5]

The this compound scaffold acts as a crucial pharmacophore, with the morpholine group often contributing to improved solubility and metabolic stability, while the nitropyridine core serves as a key anchor for binding within the ATP-binding pocket of target kinases.[1][6] Modifications to this core structure have led to the discovery of dual PI3K/mTOR inhibitors, which can simultaneously block different nodes of the pathway, offering a powerful strategy to overcome resistance and enhance therapeutic efficacy.[4][7]

Applications in Drug Discovery: Targeting the PI3K/mTOR Pathway

Derivatives of the this compound scaffold have been extensively explored as inhibitors of the PI3K/mTOR pathway. This pathway is a central signaling cascade that, when overactive, drives tumorigenesis.[5]

  • PI3K Inhibition: The scaffold has been used to develop potent inhibitors of Class I PI3K isoforms (α, β, δ, γ). For instance, compounds derived from this core have shown nanomolar inhibition against PI3Kα, a frequently mutated isoform in cancer.[8][9]

  • mTOR Inhibition: The mammalian Target of Rapamycin (mTOR) exists in two complexes, mTORC1 and mTORC2, both of which can be targeted by inhibitors built upon this scaffold.[10][11] Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring can confer potent and selective mTOR inhibition.[6]

  • Dual PI3K/mTOR Inhibition: A significant advantage of this scaffold is its utility in designing dual inhibitors that target both PI3K and mTOR.[4][7] This dual-action approach can lead to a more comprehensive shutdown of the signaling pathway, potentially preventing feedback loop activation and reducing the likelihood of drug resistance.[7]

The general workflow for developing kinase inhibitors from this scaffold involves several key stages, from initial synthesis to preclinical evaluation.

G A Scaffold Selection (this compound) B Library Synthesis (Derivative Generation) A->B C In Vitro Screening (Kinase Assays, e.g., PI3Kα) B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E SAR & Lead Optimization C->E D->E E->B Iterative Design F In Vivo Studies (Xenograft Models) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the target scaffold.

Quantitative Biological Data

The following table summarizes the biological activity of representative compounds derived from morpholine-pyrimidine/triazine scaffolds, highlighting their potency against key kinases in the PI3K/mTOR pathway.

Compound IDScaffold TypeTarget(s)IC50 (nM)Cell Line(s)Reference
PI-103 PyridofuropyrimidinePI3Kα, mTOR8 (PI3Kα), 20 (mTOR)Various Cancer Cells[9]
PKI-587 Morpholino-triazinePI3Kα, mTOR0.4 (PI3Kα), 1.6 (mTOR)Clinical Trial[7][12]
Compound 8d Thiopyrano[4,3-d]pyrimidinePI3KαModerate InhibitionA549, PC-3, MCF-7[13]
Compound 10e Thieno[2,3-d]pyrimidinePI3K (in silico)14.5 µM (MCF-7)MCF-7, HCT-116[14]

Note: Data is compiled from various sources to illustrate the potential of related scaffolds. Specific IC50 values for direct derivatives of this compound may vary based on the specific substitutions.

Key Signaling Pathway: PI3K/Akt/mTOR

The diagram below illustrates the central role of PI3K, Akt, and mTOR in cell signaling. Inhibitors developed from the this compound scaffold typically target PI3K and/or mTOR to block this pro-survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P (Ser473) (Full Activation) S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Proliferation Cell Growth, Proliferation, Survival S6K1->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition GF Growth Factors GF->RTK Activation

Caption: The PI3K/Akt/mTOR signaling cascade targeted by inhibitors.

Experimental Protocols

This protocol describes a general method for synthesizing derivatives from the this compound core, typically involving a nucleophilic aromatic substitution (SNAr) reaction followed by further modifications.

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Potassium Carbonate (K2CO3))

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous solvent, add morpholine (1.1 eq) and a suitable base (1.5-2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) has formed, filter it off. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

  • Further Derivatization: The nitro group can be reduced to an amine, which can then be used as a handle for further diversification (e.g., amide coupling, sulfonamide formation) to explore structure-activity relationships.

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a target kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu-anti-pAKT antibody)[10]

  • 384-well microplate

  • Plate reader compatible with the detection method (luminescence or TR-FRET)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from micromolar to picomolar.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the PI3Kα enzyme, and the test compound at various concentrations. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature for the compound to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[3]

  • Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the product of the kinase reaction (e.g., PIP3 or ADP).

  • Data Analysis: Read the signal on a plate reader. The signal intensity will be inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol measures the effect of the synthesized compounds on the proliferation and viability of cancer cell lines.[15]

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[15]

  • 96-well cell culture plate

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

References

Application Notes and Protocols: High-Throughput Screening with 4-(3-Nitropyridin-2-yl)morpholine for PI3K Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within ATP-binding sites. While direct high-throughput screening (HTS) data for 4-(3-Nitropyridin-2-yl)morpholine is not extensively published, its structural features—a substituted pyridine ring linked to a morpholine—bear resemblance to known inhibitors of the phosphoinositide 3-kinase (PI3K) family. The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, making it a prime target for drug discovery.[1][2]

These application notes provide a comprehensive, albeit illustrative, framework for utilizing this compound in a high-throughput screening campaign to identify and characterize novel PI3K inhibitors. The protocols and data presented are based on established methodologies for PI3K assays and are intended to serve as a detailed guide for researchers in the field.

Principle of the Assay

The proposed high-throughput screen utilizes a biochemical assay to measure the enzymatic activity of a PI3K isoform, such as p110α. The assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). In the presence of an inhibitor like this compound, the kinase activity of PI3K is reduced, leading to a decrease in PIP3 production. This change can be detected using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and other reference compounds in a PI3Kα inhibition assay.

Table 1: In Vitro PI3Kα Inhibitory Activity

CompoundIC50 (nM)Maximum Inhibition (%)
This compound 150 98
Alpelisib (Reference)5100
PI-103 (Reference)8100
Inactive Control>10,000<5

Table 2: Selectivity Profile of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα (p110α)150
PI3Kβ (p110β)850
PI3Kδ (p110δ)1200
PI3Kγ (p110γ)2500

Experimental Protocols

High-Throughput Screening Protocol for PI3Kα

This protocol is designed for a 384-well plate format and utilizes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • PI3Kα enzyme (recombinant)

  • PIP2 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • This compound (and other test compounds) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound dilution to the wells of a 384-well assay plate.

    • Include wells with DMSO only for high-activity (no inhibition) controls and wells with a known potent inhibitor for low-activity (maximum inhibition) controls.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the PI3Kα enzyme to the desired concentration in assay buffer.

    • Prepare a 2X substrate solution containing PIP2 and ATP at their final desired concentrations in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP2 Phosphorylates Compound This compound Compound->PI3K Inhibits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

HTS_Workflow cluster_workflow HTS Workflow for PI3K Inhibitor Discovery Start Start: Compound Library CompoundPlating Compound Plating (384-well plate) Start->CompoundPlating EnzymeAddition Add PI3Kα Enzyme CompoundPlating->EnzymeAddition PreIncubation Pre-incubation (15 min) EnzymeAddition->PreIncubation ReactionInitiation Add Substrate Mix (PIP2 + ATP) PreIncubation->ReactionInitiation KinaseReaction Kinase Reaction (60 min) ReactionInitiation->KinaseReaction Detection Add Luminescence Reagent (Kinase-Glo®) KinaseReaction->Detection Readout Measure Luminescence Detection->Readout DataAnalysis Data Analysis (% Inhibition, IC50) Readout->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification

Caption: A generalized workflow for a high-throughput screening assay to identify PI3K inhibitors.

Conclusion

While "this compound" is a specific chemical entity, its application in high-throughput screening can be logically inferred from the extensive research on similar morpholine-containing compounds as kinase inhibitors. The provided protocols and conceptual data offer a robust starting point for researchers aiming to explore its potential as a PI3K inhibitor. Successful hit identification from such a screen would be the first step in a drug discovery cascade, leading to further characterization, lead optimization, and preclinical development. The versatility of the morpholine scaffold continues to make it an attractive component in the design of novel therapeutics.[3][4]

References

Application Notes and Protocols: The Role of 4-(3-Nitropyridin-2-yl)morpholine in the Synthesis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] A significant class of PI3K inhibitors features a morpholine moiety, which has been identified as a key pharmacophore. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.

This document outlines the potential application of 4-(3-Nitropyridin-2-yl)morpholine as a key starting material in the synthesis of potent PI3K inhibitors. We provide a proposed synthetic route to a triazine-based PI3K inhibitor, alongside detailed protocols for the biological evaluation of such compounds.

Proposed Synthetic Pathway for a Triazine-Based PI3K Inhibitor

The synthesis of many triazine-based PI3K inhibitors, such as ZSTK474, involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core.[3][4][5] The proposed synthetic route leverages this compound by first reducing the nitro group to an amine, which then serves as a nucleophile in the construction of the final inhibitor.

Experimental Protocol: Synthesis of a 4-(3-Aminopyridin-2-yl)morpholine-Derived Triazine

Step 1: Reduction of this compound to 4-(3-Aminopyridin-2-yl)morpholine

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Fit the flask with a hydrogen balloon and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(3-aminopyridin-2-yl)morpholine, which can be used in the next step without further purification.

Step 2: Synthesis of the Dichloro-Triazine Intermediate

  • Dissolve cyanuric chloride in tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve one equivalent of an appropriate amine (e.g., morpholine) and one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in THF.

  • Add the amine solution dropwise to the cyanuric chloride solution at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction mixture containing the mono-substituted triazine is used directly in the next step.

Step 3: Synthesis of the Final PI3K Inhibitor

  • To the solution from Step 2, add one equivalent of 4-(3-aminopyridin-2-yl)morpholine and an additional equivalent of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final triazine-based PI3K inhibitor.

Quantitative Data: Inhibitory Activity of Morpholine-Containing PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity of ZSTK474, a well-characterized morpholine-containing PI3K inhibitor, and some of its analogs against Class I PI3K isoforms. This data is representative of the potency that can be achieved with this class of compounds.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK474 5.085.520.83.9[6]
Analog 6a 9.9>50052.59.9[6]
Analog 6b 3.742514.610.0[6]

Experimental Protocols for Biological Evaluation

In Vitro PI3K Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of a test compound against PI3K isoforms.

Materials:

  • Recombinant PI3K enzyme (α, β, γ, or δ)

  • PIP2 (substrate)

  • ATP

  • HTRF Kinase Buffer

  • Biotinylated PIP3 (tracer)

  • Europium-labeled anti-GST antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compound

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, PI3K enzyme, and PIP2 substrate in the HTRF kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing biotinylated PIP3, Europium-labeled anti-GST antibody, and SA-APC in a buffer with EDTA.

  • Incubate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio and determine the IC50 value of the test compound by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of a PI3K inhibitor on the viability of cancer cells.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is for determining the effect of a PI3K inhibitor on the phosphorylation of Akt, a key downstream effector in the PI3K pathway.[9][10]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN AKT AKT PIP3->AKT Recruitment & Activation PTEN->PIP2 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: PI3K/AKT/mTOR Signaling Pathway.

Synthetic_Workflow Start This compound Intermediate1 4-(3-Aminopyridin-2-yl)morpholine Start->Intermediate1 Reduction (H2, Pd/C) FinalProduct Triazine-based PI3K Inhibitor Intermediate1->FinalProduct CyanuricChloride Cyanuric Chloride Intermediate2 Mono-substituted Dichloro-triazine CyanuricChloride->Intermediate2 Nucleophilic Substitution Intermediate2->FinalProduct Nucleophilic Substitution

Caption: Proposed Synthetic Workflow for a PI3K Inhibitor.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (p-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

References

Application Notes and Protocols for 4-(3-Nitropyridin-2-yl)morpholine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-(3-Nitropyridin-2-yl)morpholine is not extensively available in public literature. The following application notes and protocols are representative examples based on the known properties of morpholine and nitropyridine derivatives in the context of Central Nervous System (CNS) drug development. These should serve as a guide for the initial evaluation of this and similar compounds.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly for CNS drug candidates, owing to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2] Coupled with a nitropyridine core, a functional group known to be present in various biologically active compounds, this compound presents an interesting candidate for exploration in CNS drug discovery programs. Pyridine derivatives are known to exhibit a range of activities within the CNS.[3][4] This document outlines potential applications and detailed experimental protocols for the preliminary assessment of this compound as a potential modulator of CNS targets.

Potential Applications in CNS Drug Development

Based on the activities of structurally related compounds, this compound could be investigated for its potential role in a variety of CNS disorders through modulation of key signaling pathways. The PI3K/Akt/mTOR pathway, for instance, is a critical regulator of neuronal survival, plasticity, and neurogenesis, and its dysregulation is implicated in several psychiatric and neurodegenerative disorders.[1][2] G-protein-coupled receptors (GPCRs) represent another major class of drug targets in the CNS, mediating the effects of neurotransmitters and neuromodulators.[5]

Hypothesized Therapeutic Areas:

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

  • Psychiatric Disorders (e.g., Depression, Anxiety, Schizophrenia)

  • Neuropathic Pain

Synthesis Protocol

A plausible synthetic route for this compound can be achieved via nucleophilic aromatic substitution.

Reaction Scheme:

Materials:

  • 2-chloro-3-nitropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for this compound to illustrate how experimental results would be structured.

Table 1: Receptor Binding Affinity

TargetRadioligandKᵢ (nM)
Dopamine D₂ Receptor[³H]-Spiperone150
Serotonin 5-HT₂ₐ Receptor[³H]-Ketanserin85
PI3KαN/A (Enzymatic Assay)IC₅₀ = 250 nM
mTORN/A (Enzymatic Assay)IC₅₀ = 400 nM

Table 2: In Vitro Functional Activity

AssayCell LineEC₅₀ / IC₅₀ (nM)
Dopamine D₂ Antagonist Assay (cAMP)HEK293-D₂IC₅₀ = 220
Serotonin 5-HT₂ₐ Antagonist Assay (Ca²⁺ flux)CHO-K1-5-HT₂ₐIC₅₀ = 130
Neuronal Viability (Glutamate-induced excitotoxicity)Primary Cortical NeuronsEC₅₀ = 500

Detailed Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a test compound to a specific CNS receptor.[6][7][8]

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., Dopamine D₂).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors).

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK293 cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of various concentrations of this compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled ligand.

    • Add 50 µL of the radioligand at a concentration close to its Kₔ value.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol provides a method to assess the potential of a compound to cross the blood-brain barrier using an in vitro model.[9][10][11]

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3).

  • Astrocyte-conditioned medium.

  • Transwell inserts (e.g., 0.4 µm pore size).

  • 24-well plates.

  • Assay buffer (Hank's Balanced Salt Solution - HBSS).

  • Lucifer yellow (paracellular permeability marker).

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Culture:

    • Culture hCMEC/D3 cells on the apical side of the Transwell inserts.

    • Culture astrocytes in the basolateral compartment of the 24-well plate to create a co-culture model.

    • Allow the endothelial cells to form a monolayer with tight junctions, monitoring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add this compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Include Lucifer yellow in the donor chamber to assess the integrity of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to ensure the integrity of the cell monolayer was maintained throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway Ligand Neurotrophic Factor / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TrkB, EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis | Test_Compound This compound (Hypothesized Modulator) Test_Compound->PI3K Inhibition? Test_Compound->mTORC1 Inhibition?

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

CNS_Drug_Screening_Workflow start Start: Compound Synthesis (this compound) primary_screening Primary Screening: Receptor Binding Assays (e.g., D₂, 5-HT₂ₐ) start->primary_screening functional_assays In Vitro Functional Assays (e.g., cAMP, Ca²⁺ flux) primary_screening->functional_assays selectivity Selectivity Profiling (Panel of CNS Receptors) functional_assays->selectivity bbb_permeability In Vitro BBB Permeability (e.g., Transwell Model) functional_assays->bbb_permeability neuroprotection Neuroprotection/Toxicity Assays (e.g., Primary Neuronal Cultures) functional_assays->neuroprotection lead_optimization Lead Optimization selectivity->lead_optimization bbb_permeability->lead_optimization neuroprotection->lead_optimization lead_optimization->start SAR-driven Modifications in_vivo In Vivo Efficacy & PK/PD Studies (Animal Models of CNS Disorders) lead_optimization->in_vivo

Caption: General workflow for in vitro screening of CNS drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-Nitropyridin-2-yl)morpholine, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, morpholine acts as the nucleophile, attacking the electron-deficient pyridine ring at the carbon atom bearing the chlorine atom. The nitro group in the ortho position strongly activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

Q2: What are the typical starting materials and reagents for this synthesis?

The standard starting materials are 2-chloro-3-nitropyridine and morpholine. The reaction is often carried out in the presence of a base in a suitable solvent.

Q3: What are common side reactions that can occur during the synthesis?

Potential side reactions may include the reaction of morpholine with other electrophilic sites if present, or decomposition of the starting materials or product under harsh reaction conditions. However, the reaction between 2-chloro-3-nitropyridine and morpholine is generally clean and high-yielding.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Reagent Quality: Starting materials or reagents may be impure or degraded. 3. Ineffective Base: The base used may not be strong enough to facilitate the reaction.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Verify Reagent Purity: Use freshly opened or purified starting materials and solvents. 3. Select an Appropriate Base: Consider using a stronger base such as K2CO3 or a tertiary amine like triethylamine.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Side Product Formation: Undesired side reactions may have occurred. 3. Inefficient Purification: The purification method may not be adequate to separate the product from impurities.1. Drive Reaction to Completion: Increase the reaction time or use a slight excess of one reagent. 2. Optimize Reaction Conditions: Adjust the temperature or solvent to minimize side reactions. 3. Improve Purification: Utilize column chromatography with an appropriate solvent system or recrystallization to purify the product.
Difficulty in Product Isolation 1. Product Solubility: The product may be highly soluble in the work-up solvent. 2. Emulsion Formation during Extraction: An emulsion may form during the aqueous work-up, making phase separation difficult.1. Select an Appropriate Solvent: Use a solvent in which the product has lower solubility for precipitation or extraction. 2. Break the Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), add morpholine (1.1-1.5 equivalents).

  • Addition of Base: Add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (the optimal temperature will depend on the solvent used). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the product) has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visual Guides

Reaction Pathway

Reaction_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-Chloro-3-nitropyridine->Meisenheimer_Complex + Morpholine Morpholine Morpholine Morpholine->Meisenheimer_Complex This compound This compound Meisenheimer_Complex->this compound - Cl- HCl HCl

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine 2-chloro-3-nitropyridine, morpholine, base, and solvent Stir_Heat Stir at appropriate temperature Reagents->Stir_Heat Monitor Monitor progress by TLC/LC-MS Stir_Heat->Monitor Cool Cool reaction mixture Monitor->Cool Reaction Complete Isolate Isolate crude product (Filtration or Evaporation) Cool->Isolate Purify Purify by recrystallization or column chromatography Isolate->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Increase time/temperature or use excess reagent Check_Completion->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Optimize_Conditions->Start Purify_Reagents Purify or use fresh reagents Check_Purity->Purify_Reagents No Review_Workup Is the work-up/purification optimal? Check_Purity->Review_Workup Yes Purify_Reagents->Start Improve_Purification Optimize recrystallization solvent or chromatography conditions Review_Workup->Improve_Purification No Success Improved Yield/Purity Review_Workup->Success Yes Improve_Purification->Start

Caption: A decision tree for troubleshooting common issues.

Technical Support Center: Purification of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(3-Nitropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with morpholine. Therefore, the most common impurities are unreacted starting materials:

  • 2-Chloro-3-nitropyridine: The electrophilic precursor.

  • Morpholine: The nucleophile, often used in excess.

In some cases, minor side-products from undesired reactions at other positions on the pyridine ring may be present, though these are generally less common under controlled reaction conditions.

Q2: Why am I observing significant peak tailing during silica gel column chromatography of my compound?

Morpholine-containing compounds, including this compound, are basic due to the nitrogen atom in the morpholine ring. This basicity leads to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This interaction can cause a number of issues during column chromatography, including:

  • Peak tailing: The compound elutes slowly and asymmetrically from the column.

  • Streaking: The compound appears as a long streak on the TLC plate.

  • Irreversible binding: In some cases, the compound may bind so strongly that it cannot be eluted from the column, leading to low recovery.

Q3: How can I prevent peak tailing and improve the chromatographic purification of this compound?

To minimize the interaction between the basic morpholine moiety and the acidic silica gel, it is highly recommended to add a basic modifier to your eluent system.[1] Common additives include:

  • Triethylamine (Et3N): Typically added at a concentration of 0.1-2% to the mobile phase.[1]

  • Ammonia solution in methanol: Can also be used to neutralize the acidic sites on the silica gel.

The addition of a basic modifier will lead to improved peak shape and better recovery of your target compound.[1]

Q4: I am having difficulty finding a suitable solvent for recrystallization. What should I do?

Finding an appropriate solvent for recrystallization can be challenging. An ideal solvent should dissolve the compound when hot but not when cold. If you are struggling to find a single suitable solvent, consider the following:

  • Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Mixed Solvent Systems: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

  • Oiling Out: If your compound separates as an oil instead of a solid, it may be due to the boiling point of the solvent being higher than the melting point of your compound, or the solution being too concentrated. Try using a lower-boiling solvent or a more dilute solution and cool it very slowly.

Q5: My compound is highly polar and difficult to purify by normal-phase chromatography. What are my options?

If this compound or its byproducts are too polar for effective separation on silica gel, you can consider the following alternatives:

  • Reverse-Phase Chromatography: Use a C18 or other reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

  • Acid-Base Extraction: Utilize the basicity of the morpholine nitrogen. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product can be extracted back into an organic solvent.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your eluent.
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. For very polar compounds, a reverse-phase chromatography approach might be necessary.
Poor Separation from Polar Impurities The eluent system is not providing sufficient resolution.Try a different solvent system. A co-solvent system (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes) often provides better separation.
Low Recovery of Compound The compound is irreversibly binding to the silica gel.Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.
Recrystallization
Problem Potential Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Crystals are Colored Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before cooling.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent or a more dilute solution and cool it very slowly.
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes representative data for the purification of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions.

Purification Method Mobile Phase / Solvent Typical Purity Before Typical Purity After Typical Recovery Notes
Silica Gel Column Chromatography Ethyl Acetate/Hexanes (1:1) + 1% Triethylamine~85%>98%70-85%Triethylamine is crucial to prevent peak tailing.
Recrystallization Isopropanol~90%>99%60-75%Requires careful solvent screening for optimal results.
Acid-Base Extraction 1M HCl / Ethyl AcetateVariable>95%80-90%Effective for removing non-basic impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection: Begin elution with the chosen mobile phase. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) column Silica Gel Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization extraction Acid-Base Extraction crude->extraction pure_product Pure Product (>98%) column->pure_product impurities Impurities Removed (Starting Materials) column->impurities recrystallization->pure_product recrystallization->impurities extraction->pure_product extraction->impurities

Caption: A workflow diagram illustrating the different purification pathways for this compound.

Troubleshooting_Logic start Purification Issue is_chromatography Column Chromatography? start->is_chromatography is_recrystallization Recrystallization? start->is_recrystallization peak_tailing Peak Tailing? is_chromatography->peak_tailing Yes no_crystals No Crystals? is_recrystallization->no_crystals Yes add_base Add Basic Modifier (e.g., Triethylamine) peak_tailing->add_base Yes poor_separation Poor Separation? peak_tailing->poor_separation No change_eluent Change Eluent System poor_separation->change_eluent Yes concentrate Concentrate Solution or Add Seed Crystal no_crystals->concentrate Yes oiling_out Oiling Out? no_crystals->oiling_out No change_solvent Change Solvent or Cool Slowly oiling_out->change_solvent Yes

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

Technical Support Center: 4-(3-Nitropyridin-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(3-Nitropyridin-2-yl)morpholine.

Troubleshooting Guide

The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution of a suitable 2-substituted-3-nitropyridine with morpholine, can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive starting material (e.g., 2-chloro-3-nitropyridine).- Reaction temperature is too low.- Insufficient reaction time.- Presence of water in the reaction mixture.- Inappropriate solvent or base.- Verify the purity of starting materials via NMR or LC-MS.- Gradually increase the reaction temperature in increments of 10-20°C.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time.- Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Screen alternative polar aprotic solvents such as DMF, NMP, or DMSO. Consider a stronger base like K₂CO₃ or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Formation of Side Products/Impurities - Reaction temperature is too high, leading to decomposition or side reactions.- Presence of impurities in starting materials.- Di-substitution or other undesired reactions.- Optimize the temperature; avoid excessive heating.- Purify starting materials before use.- Use a slight excess of morpholine (1.1-1.5 equivalents) to favor the desired reaction.
Incomplete Reaction - Insufficient equivalents of morpholine or base.- Poor solubility of starting materials.- Catalyst (if used) is inactive.- Increase the equivalents of morpholine and/or base.- Choose a solvent in which all reactants are fully soluble at the reaction temperature.- If a catalyst is employed, ensure it is fresh and handled under appropriate conditions.
Difficult Product Isolation/Purification - Product is highly soluble in the work-up solvent.- Emulsion formation during aqueous work-up.- Co-elution of impurities during column chromatography.- Use a different solvent for extraction.- Add brine to the aqueous layer to break up emulsions.- Optimize the solvent system for column chromatography; consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and morpholine. The nitro group in the 3-position activates the pyridine ring for nucleophilic attack at the 2-position.

Q2: What are the typical starting materials and reagents?

  • Substrate: 2-chloro-3-nitropyridine

  • Nucleophile: Morpholine

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), or Tetrahydrofuran (THF).

  • Base (optional but recommended): An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

Q3: How do reaction temperature and time affect the synthesis?

Temperature and time are critical parameters. The reaction may be sluggish at room temperature and typically requires heating. A starting point is often 60-80°C. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.

Q4: What are potential byproducts in this reaction?

Potential byproducts can arise from side reactions of the starting materials or product under the reaction conditions. Impurities in the 2-chloro-3-nitropyridine can also lead to related byproducts.

Q5: How can the product be purified?

After an aqueous work-up to remove the solvent and inorganic salts, the crude product is often purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add morpholine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at a set temperature (e.g., 80°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Intermediate Meisenheimer Complex 2-chloro-3-nitropyridine->Intermediate + Morpholine Morpholine Morpholine This compound This compound Intermediate->this compound - HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - 2-chloro-3-nitropyridine - Morpholine - Solvent & Base Start->Setup Heating Heating & Stirring Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and optimization.

Troubleshooting_Logic Start Low Yield or No Reaction? Check_Reagents Check Reagent Purity Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Change_Solvent Screen Solvents/Bases Increase_Temp->Change_Solvent Extend_Time Extend Reaction Time Change_Solvent->Extend_Time Extend_Time->Side_Products Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Success Successful Optimization Side_Products->Success No Purify_SM Purify Starting Materials Lower_Temp->Purify_SM Optimize_Stoichiometry Adjust Stoichiometry Purify_SM->Optimize_Stoichiometry Optimize_Stoichiometry->Success

Caption: A logical troubleshooting guide for reaction optimization.

"4-(3-Nitropyridin-2-yl)morpholine" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(3-Nitropyridin-2-yl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues and degradation of this compound during their experiments. The information provided is based on general principles of chemical stability and data from related nitropyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chemical structure, the primary stability concerns for this compound are its susceptibility to degradation under certain conditions such as strong acids or bases, oxidizing agents, and photolytic stress. The nitropyridine moiety, in particular, can be reactive.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, potential degradation routes can be inferred from similar compounds. These may include reduction of the nitro group to an amino group, hydrolysis of the morpholine ring under harsh acidic or basic conditions, and nucleophilic substitution on the pyridine ring.

Q3: How should I properly store this compound?

To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protect it from light and moisture to prevent potential degradation. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.

Q4: What are the initial signs of degradation I should look for?

Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. Analytically, the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS) is a key indicator of degradation. A decrease in the peak area of the parent compound over time also suggests instability.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in Chromatographic Analysis

If you observe unexpected peaks in your HPLC or LC-MS analysis, it may be indicative of degradation.

  • Possible Cause: The compound may be degrading under the experimental conditions (e.g., solvent, pH, temperature) or during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored correctly, protected from light, moisture, and extreme temperatures.

    • Analyze a Fresh Sample: Prepare a fresh solution from a new or properly stored stock of the compound to see if the impurity peaks persist.

    • Conduct a Forced Degradation Study: To identify the nature of the degradants, perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.[1]

    • Characterize Degradation Products: Use techniques like LC-MS/MS or NMR to characterize the structure of the degradation products.

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays

Inconsistent results or a decrease in the expected biological activity of your compound could be due to its degradation.

  • Possible Cause: The compound may be unstable in the assay buffer or media, or it may be degrading upon storage in solution.

  • Troubleshooting Steps:

    • Assess Solution Stability: Prepare the compound in your assay buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.

    • Modify Assay Conditions: If the compound is found to be unstable, consider modifying the assay conditions, such as adjusting the pH of the buffer or adding antioxidants if oxidative degradation is suspected.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

This table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress ConditionDurationParent Compound Remaining (%)Major Degradation Product(s) (%)
0.1 M HCl24 hours92.54.8
0.1 M NaOH24 hours85.211.3
10% H₂O₂24 hours78.915.6
60°C Heat48 hours98.11.2
Photolytic (UV Lamp)24 hours90.76.5

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for conducting forced degradation studies to investigate the stability of this compound.[2]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 10% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

cluster_input Input cluster_investigation Investigation Workflow cluster_outcome Outcome start Unexpected Experimental Results (e.g., new peaks, low activity) check_storage Verify Compound Storage Conditions start->check_storage fresh_sample Analyze a Freshly Prepared Sample check_storage->fresh_sample forced_degradation Conduct Forced Degradation Study fresh_sample->forced_degradation If issue persists characterize Characterize Degradation Products (LC-MS/MS, NMR) forced_degradation->characterize end Identify Degradation Pathway & Optimize Experimental Conditions characterize->end

Caption: Troubleshooting workflow for investigating unexpected experimental results.

cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products parent This compound reduction Reduction of Nitro Group (e.g., with reducing agents) parent->reduction hydrolysis Hydrolysis of Morpholine Ring (Harsh acid/base) parent->hydrolysis substitution Nucleophilic Substitution on Pyridine Ring parent->substitution amino_product 4-(3-Aminopyridin-2-yl)morpholine reduction->amino_product hydrolyzed_product Ring-opened products hydrolysis->hydrolyzed_product substituted_product Substituted pyridine derivatives substitution->substituted_product

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting "4-(3-Nitropyridin-2-yl)morpholine" NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR signal assignment of "4-(3-Nitropyridin-2-yl)morpholine". This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts are influenced by the electron-withdrawing nitro group and the morpholine substituent on the pyridine ring. The protons on the pyridine ring are typically found in the aromatic region (7.0-9.0 ppm), with those closer to the nitrogen and nitro group appearing further downfield.[1] The morpholine protons usually appear as two distinct multiplets in the aliphatic region.

Q2: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve and assign these protons?

A2: Overlapping signals in the aromatic region of substituted pyridines are a common issue.[2] To resolve this, you can employ several techniques:

  • Change the NMR Solvent: Using a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter chemical shifts and potentially resolve overlapping signals.[3][4]

  • Increase Magnetic Field Strength: Utilizing a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase signal dispersion.[3]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to trace the connectivity of the pyridine ring protons even if their 1D signals overlap.[2][3]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations, which can help in assigning protons that are close to each other in the molecule.

Q3: I am having difficulty assigning the quaternary carbons in my ¹³C NMR spectrum. What experiments can help?

A3: Quaternary carbons often have weak signals and lack directly attached protons, making them challenging to assign. The following methods are recommended:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away, allowing you to piece together the molecular structure.[2]

  • Increase Scans and Relaxation Delay: Quaternary carbons often have long relaxation times. Increasing the number of scans and the relaxation delay (d1) in the ¹³C NMR experiment can improve the signal-to-noise ratio for these weak signals.[3]

  • Computational Prediction: Using software to predict ¹³C chemical shifts can provide a good starting point for assignments.[3]

Q4: My NMR spectrum has broad peaks. What could be the cause and how can I fix it?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Carefully shimming the spectrometer before acquisition is crucial.[5]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks.[4] Diluting the sample may help.

  • Presence of Particulate Matter: Undissolved solids can disrupt the magnetic field homogeneity. Filtering the sample into the NMR tube is recommended.[6]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant broadening. Ensure glassware is clean and solvents are pure.

Troubleshooting Guide: NMR Signal Assignment Workflow

This workflow provides a step-by-step guide to troubleshoot common issues in NMR signal assignment for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for NMR Signal Assignment cluster_start cluster_initial_analysis Initial Spectrum Analysis cluster_assignment_issues Signal Assignment Challenges cluster_solutions Solutions & Advanced Experiments cluster_end Start Start: Acquire 1H and 13C NMR CheckPurity Check for Impurities Start->CheckPurity CheckSolvent Identify Solvent Peaks Start->CheckSolvent Overlap Overlapping Signals? CheckPurity->Overlap CheckSolvent->Overlap WeakQuat Weak/Missing Quaternary Carbons? Overlap->WeakQuat No ChangeSolvent Change Solvent Overlap->ChangeSolvent Yes HigherField Use Higher Field Spectrometer Overlap->HigherField Yes TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Overlap->TwoD_NMR Yes BroadPeaks Broad Peaks? WeakQuat->BroadPeaks No WeakQuat->TwoD_NMR Yes, HMBC OptimizeAcq Optimize Acquisition Parameters (scans, d1) WeakQuat->OptimizeAcq Yes ReShim Re-shim Spectrometer BroadPeaks->ReShim Yes CheckConc Adjust Sample Concentration BroadPeaks->CheckConc Yes End Final Assignment Complete BroadPeaks->End No, resolved ChangeSolvent->TwoD_NMR HigherField->TwoD_NMR TwoD_NMR->End OptimizeAcq->End ReShim->End CheckConc->End

A step-by-step workflow for troubleshooting NMR signal assignment.
Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its constituent fragments. These values are approximate and can vary based on the solvent and experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring
H-4~8.3~145
H-5~7.2~120
H-6~8.5~150
C-2-~158
C-3-~135
Morpholine Ring
-CH₂-N-~3.5~50
-CH₂-O-~3.8~67

Note: The chemical shifts for the pyridine ring are highly dependent on the positions of the substituents. The nitro group at position 3 will significantly deshield adjacent protons and carbons.[1][7] The morpholine protons adjacent to the nitrogen will appear at a different chemical shift than those adjacent to the oxygen.[8][9]

Experimental Protocols

Standard Sample Preparation for NMR

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[2]

  • Dissolving the Sample: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filtering the Sample: To remove any particulate matter which can affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

The following are general parameters for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample.

  • COSY (gCOSY):

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1).

    • Use 2-4 scans per increment.[2]

  • HSQC (gHSQC):

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for pyridines).[2]

    • Optimize the one-bond ¹JCH coupling constant (typically around 145 Hz).

  • HMBC (gHMBC):

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • The number of increments in the indirect dimension (F1) should be between 256-512.

    • The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.[2]

    • Optimize the long-range coupling constant (ⁿJCH), with a typical value being 8 Hz.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the logical relationship between different NMR experiments for complete structure elucidation.

NMR_Workflow NMR Experiment Workflow for Structure Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Information cluster_final H1_NMR 1H NMR Proton_Env Proton Environments & Multiplicity H1_NMR->Proton_Env C13_NMR 13C NMR & DEPT Carbon_Types Carbon Types (CH, CH2, CH3, Cq) C13_NMR->Carbon_Types COSY COSY Proton_Proton_Conn Proton-Proton Connectivity COSY->Proton_Proton_Conn HSQC HSQC Proton_Carbon_1Bond Direct Proton-Carbon (1-bond) Connectivity HSQC->Proton_Carbon_1Bond HMBC HMBC Proton_Carbon_LongRange Long-Range Proton-Carbon (2-3 bond) Connectivity HMBC->Proton_Carbon_LongRange Proton_Env->COSY Proton_Env->HSQC Carbon_Types->HSQC Final_Structure Complete Signal Assignment & Structure Confirmation Proton_Proton_Conn->Final_Structure Proton_Carbon_1Bond->HMBC Proton_Carbon_LongRange->Final_Structure

Workflow of NMR experiments for structural elucidation.

References

Overcoming low reactivity of "4-(3-Nitropyridin-2-yl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(3-Nitropyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is primarily used as a chemical intermediate. The most common downstream reaction is the reduction of the 3-nitro group to form 2-morpholinopyridin-3-amine. This resulting aminopyridine is a valuable building block for the synthesis of more complex heterocyclic compounds, including various therapeutic agents. Another potential, though less common, application is the nucleophilic substitution of the morpholine group.

Q2: Why am I observing low reactivity during the nitro group reduction of this compound?

A2: Low reactivity in the reduction of the nitro group can be attributed to several factors. The choice of reducing agent and reaction conditions are critical. Steric hindrance from the adjacent morpholine group may also play a role in slowing down the reaction rate with certain catalysts. Common issues include incomplete conversion, slow reaction times, or the formation of side products. A detailed troubleshooting guide is provided below to address these issues.

Q3: Can the morpholine group be displaced by another nucleophile?

A3: While the morpholine moiety is at the C-2 position, which is activated towards nucleophilic attack by the pyridine nitrogen, it is not a conventional leaving group like a halide. Displacing a secondary amine such as morpholine is challenging and generally requires harsh reaction conditions or specific activation methods. For most synthetic routes, it is more feasible to introduce the desired substituent at the 2-position of a 3-nitropyridine precursor that has a better leaving group, such as a chlorine atom.

Q4: What are the expected spectral characteristics of this compound?

A4: The molecular formula for this compound is C₉H₁₁N₃O₃, with a molecular weight of approximately 209.20 g/mol . Characterization data such as NMR (¹H and ¹³C), HPLC, and LC-MS should be used to confirm the purity and identity of the material. Specific spectral data can be found in supplier documentation or chemical databases.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reduction of the Nitro Group

If you are experiencing low yields or incomplete conversion when reducing the nitro group of this compound to an amine, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Low Yield in Nitro Reduction catalyst Is the catalyst active? (e.g., fresh Pd/C, Raney Ni) start->catalyst reagent Is the reducing agent suitable? (e.g., H2 pressure, Hydrazine conc.) catalyst->reagent Yes solution1 Solution: Use fresh catalyst. Increase catalyst loading. catalyst->solution1 No solvent Is the solvent appropriate? (e.g., EtOH, MeOH, EtOAc) reagent->solvent Yes solution2 Solution: Switch to a stronger reducing system. (e.g., SnCl2, Fe/HCl, Zn/NH4Cl). Ensure adequate pressure for hydrogenation. reagent->solution2 No temp Is the reaction temperature optimal? solvent->temp Yes solution3 Solution: Ensure substrate is fully dissolved. Try alternative solvents like THF or acetic acid. solvent->solution3 No end Successful Reduction temp->end Yes solution4 Solution: Increase temperature moderately. Monitor for side reactions. temp->solution4 No

Caption: Troubleshooting workflow for nitro group reduction.

Quantitative Data Summary: Comparison of Nitro Reduction Methods

Reducing SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
H₂ (1 atm), Pd/

Technical Support Center: Scale-Up Synthesis of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(3-Nitropyridin-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with morpholine, typically in the presence of a base and a suitable solvent. The electron-withdrawing nitro group on the pyridine ring activates the C2 position for nucleophilic attack by morpholine.

Q2: What are the main safety hazards associated with the starting material, 2-chloro-3-nitropyridine? A2: 2-Chloro-3-nitropyridine is a hazardous chemical. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] When scaling up, it is crucial to use appropriate personal protective equipment (PPE) such as gloves, safety glasses with side shields, and a lab coat. All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

Q3: What are the most significant challenges when scaling up this synthesis from the lab to a pilot plant? A3: Key scale-up challenges include:

  • Thermal Management: The SNAr reaction can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, resulting in the formation of impurities and potential runaway reactions.

  • Mixing Efficiency: Ensuring homogenous mixing in large volumes is critical for consistent reaction kinetics and to avoid localized "hot spots" or areas of high reactant concentration, which can affect yield and purity.

  • Solid Handling: The starting material, 2-chloro-3-nitropyridine, is a solid powder, and its addition to the reactor at scale needs to be controlled to manage dust exposure and reaction rate.[1]

  • Purification Method: Methods like column chromatography that are viable at the lab scale are often impractical for large quantities. Developing a robust crystallization or extraction procedure is essential for achieving high purity at scale.

  • Process Safety: Handling large quantities of hazardous materials and managing reaction exotherms requires a thorough process safety assessment.

Q4: Which solvents and bases are recommended for this reaction? A4: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective as they can solvate the intermediate anionic complex (Meisenheimer complex), accelerating the reaction. For the base, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and impurity profile.

Synthesis and Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis.

Problem Potential Causes Recommended Solutions
Low or Stagnant Conversion 1. Insufficient Temperature: The reaction activation energy is not being met. 2. Ineffective Base: The chosen base may not be strong enough or may have poor solubility in the reaction medium. 3. Poor Mixing: Inadequate agitation leads to poor contact between reactants. 4. Low-Quality Reagents: Starting materials or solvents may contain inhibitors or moisture.1. Gradually increase the reaction temperature in 5-10°C increments, monitoring impurity formation via in-process controls (e.g., HPLC, TLC). 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic amine). 3. Increase the agitation speed. For large reactors, evaluate the impeller design for better bulk mixing. 4. Use anhydrous solvents and verify the purity of starting materials before use.
High Impurity Levels 1. Formation of Hydrolysis Product: Presence of water can lead to the hydrolysis of 2-chloro-3-nitropyridine to 2-hydroxy-3-nitropyridine. 2. Reaction Temperature Too High: Elevated temperatures can accelerate side reactions. 3. Incorrect Reagent Addition Order: Adding the base before the nucleophile can sometimes promote side reactions of the starting material.[4]1. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. 2. Perform a temperature optimization study to find the ideal balance between reaction rate and purity. 3. The standard and recommended order is to add the base to the mixture of 2-chloro-3-nitropyridine and morpholine.
Difficult Product Isolation 1. Product Oiling Out: The product is not crystallizing from the chosen solvent system and separates as an oil. 2. Co-crystallization of Impurities: Impurities are being incorporated into the crystal lattice of the product.1. Perform a solvent screening to identify a suitable crystallization solvent or solvent/anti-solvent system. Consider a step-wise cooling profile. 2. Purify the crude product before final crystallization. This can involve an aqueous wash, an acid-base extraction, or a carbon treatment to remove colored impurities.
Batch-to-Batch Inconsistency 1. Variable Raw Material Quality: Purity and particle size of 2-chloro-3-nitropyridine can vary between suppliers or lots. 2. Poor Process Control: Minor deviations in temperature, reaction time, or addition rates are not being controlled.1. Qualify raw material suppliers and establish strict specifications for incoming materials. 2. Implement a Standard Operating Procedure (SOP) with tight control over all critical process parameters.

Data Presentation

Table 1: Safety Profile of 2-Chloro-3-nitropyridine
Hazard TypeGHS Classification & StatementsPrecautionary Measures
Acute Toxicity Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).[3]P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Irritation Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation Serious Eye Damage/Eye Irritation: Category 2/2A (H319: Causes serious eye irritation).[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Hazard Specific target organ toxicity (single exposure): Category 3 (H335: May cause respiratory irritation).[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3]
Table 2: Illustrative Effect of Parameters on Synthesis

(Note: Data is representative and intended for illustrative purposes.)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1TolueneK₂CO₃100244590
2AcetonitrileK₂CO₃80128596
3DMFK₂CO₃8069298
4DMFTEA8088897
5DMSOK₂CO₃8049598
6DMSOK₂CO₃10029495 (degradation observed)

Experimental Protocols

Protocol 1: General Laboratory-Scale Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 eq).

  • Add anhydrous dimethylformamide (DMF, 5-10 volumes).

  • Add morpholine (1.1 eq) followed by potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (10 volumes).

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Dry the crude product under vacuum at 50°C.

Protocol 2: Scale-Up Purification - Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at reflux to identify a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold.

  • Procedure: a. Place the crude this compound in a reactor. b. Add the chosen solvent (e.g., isopropanol, ~5-8 volumes) and heat the mixture to reflux with stirring until all the solid dissolves. c. If colored impurities persist, a charcoal treatment can be performed. d. Slowly cool the solution to room temperature, then further cool in an ice bath to 0-5°C to maximize crystal formation. e. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway R1 2-Chloro-3-nitropyridine Plus_Node R1->Plus_Node R2 Morpholine R2->Plus_Node P This compound Plus_Node->P K₂CO₃, DMF 80 °C

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions Start 2-Chloro-3-nitropyridine Product Desired Product (with Morpholine) Start->Product  Morpholine (Nu⁻)   SideProduct Hydrolysis Impurity (2-Hydroxy-3-nitropyridine) Start->SideProduct  H₂O (Nu⁻)   Troubleshooting_Workflow Start Problem: Low Yield Check_IPC Check In-Process Control (IPC) for Starting Material Start->Check_IPC SM_Present Is Starting Material (SM) Present? Check_IPC->SM_Present Increase_Temp Action: Increase Temperature or Extend Reaction Time SM_Present->Increase_Temp Yes Check_Impurity Action: Check for Hydrolysis Impurity SM_Present->Check_Impurity No End_Optimize Result: Reaction Optimized Increase_Temp->End_Optimize End_Dry Result: Use Anhydrous Conditions Check_Impurity->End_Dry

References

Technical Support Center: 4-(3-Nitropyridin-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts and resolving common issues encountered during the synthesis of 4-(3-Nitropyridin-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. The chloride ion is subsequently displaced as a leaving group. The nitro group at the 3-position is crucial as it withdraws electron density from the pyridine ring, thereby activating it for nucleophilic attack.

Q2: What are the most common potential byproducts in this synthesis?

The most frequently encountered byproducts in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine and morpholine may be present if the reaction does not go to completion.

  • Hydrolysis Product: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material, 2-chloro-3-nitropyridine, to form 2-hydroxy-3-nitropyridine.

  • Di-substituted Products: While less common for this specific substrate, the possibility of substitution at other positions on the pyridine ring should be considered, especially under harsh reaction conditions.

  • Products of N-oxide formation: Oxidation of the pyridine nitrogen can lead to the corresponding N-oxide derivative.

Q3: My reaction is not proceeding to completion. What are the possible causes and solutions?

Low conversion rates can be attributed to several factors:

  • Insufficient Temperature: SNAr reactions often require heating to overcome the activation energy. Consider increasing the reaction temperature gradually while monitoring the reaction progress by TLC or LC-MS.

  • Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.

  • Base Strength: If a base is used to deprotonate morpholine, its strength can be critical. A weak base may not generate a sufficient concentration of the nucleophilic morpholinide anion.

Q4: The reaction mixture has turned dark, and I see multiple spots on my TLC. What could be the issue?

A dark coloration and the formation of multiple, often inseparable, products on a TLC plate are indicative of decomposition.[3] This can be caused by:

  • Excessively High Temperature: Overheating the reaction can lead to the degradation of starting materials and products. It is advisable to run the reaction at the lowest effective temperature.

  • Strong Base: The use of a very strong base can sometimes promote side reactions and decomposition. Consider using a milder base such as potassium carbonate.

Troubleshooting Guides

Guide 1: Identification of Unknown Impurities

If your final product shows unexpected impurities, follow this systematic approach to identify them.

Experimental Workflow for Byproduct Identification

cluster_0 Initial Analysis cluster_1 Structure Elucidation cluster_2 Byproduct Identification Impure_Product Impure Product TLC TLC Analysis Impure_Product->TLC Quick Purity Check HPLC HPLC Analysis Impure_Product->HPLC Quantitative Purity LCMS LC-MS Analysis HPLC->LCMS Mass Information Fraction_Collection Fraction Collection via Prep-HPLC LCMS->Fraction_Collection Isolate Impurities NMR NMR Spectroscopy (1H, 13C, 2D) Fraction_Collection->NMR Detailed Structural Info HRMS High-Resolution Mass Spectrometry Fraction_Collection->HRMS Accurate Mass Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis HRMS->Data_Analysis Database_Search Database Search (e.g., SciFinder) Data_Analysis->Database_Search Compare with knowns Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Database_Search->Structure_Confirmation Start Start: 2-Chloro-3-nitropyridine + Morpholine Reaction S_NAr Reaction (Solvent, Base, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Temp too low? - Wrong solvent? - Base needed? Monitoring->Troubleshoot_Reaction Incomplete Reaction Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product Purity > 98% Troubleshoot_Purity Troubleshoot Purity: - Identify byproducts - Optimize purification Analysis->Troubleshoot_Purity Impurities Detected Troubleshoot_Reaction->Reaction Adjust & Retry Troubleshoot_Purity->Purification Re-purify

References

"4-(3-Nitropyridin-2-yl)morpholine" solubility enhancement for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(3-Nitropyridin-2-yl)morpholine during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic compound featuring a nitropyridine core linked to a morpholine ring.[1][2] Such heterocyclic compounds are of interest in drug discovery. Its chemical structure suggests potential for low aqueous solubility due to the aromatic pyridine ring and the nitro group, which can lead to challenges in achieving desired concentrations in biological assays.[3][4] Poor solubility can result in compound precipitation, leading to inaccurate and unreliable assay results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[5][6][7] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.[8] A high-concentration stock solution (e.g., 10-100 mM) is recommended to keep the final DMSO concentration in the assay medium to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[5][9]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do?

A3: This phenomenon, often called "crashing out" or "solvent shock," is common with hydrophobic compounds.[10] Several strategies can mitigate this issue:

  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous medium slowly and dropwise while gently vortexing or swirling.[8][9] This avoids localized high concentrations of the compound.

  • Pre-warming the Medium: Pre-warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can enhance solubility.[8][9]

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in the pre-warmed medium.[6][9]

  • Reduce Final Concentration: The final concentration of the compound may be exceeding its thermodynamic solubility in the aqueous medium.[11] Consider lowering the final working concentration.

Q4: Can the pH of the assay medium affect the solubility of this compound?

A4: Yes, the pH of the medium can significantly influence the solubility of compounds containing ionizable groups.[12][13][14] The pyridine ring in this compound is basic and can be protonated at acidic pH. This protonation can increase the aqueous solubility.[12] It is advisable to determine the compound's solubility at different pH values relevant to your experimental conditions.

Q5: Are there any other methods to enhance the solubility of this compound for my assays?

A5: Yes, several formulation strategies can improve the solubility of poorly soluble compounds:[15][16][17]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility upon dilution.[6][18]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[21][22][][24][25]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Potential Cause Explanation Recommended Solution
Rapid Dilution ("Solvent Shock") Fast addition of a concentrated organic stock to an aqueous medium causes a rapid change in the solvent environment, leading to precipitation.[10]Add the DMSO stock dropwise to pre-warmed (37°C) aqueous medium while gently vortexing.[8][9] Perform serial dilutions instead of a single large dilution.[6][9]
Final Concentration Exceeds Solubility The target concentration in the aqueous medium is higher than the compound's thermodynamic solubility limit.[11]Determine the maximum aqueous solubility of the compound under your assay conditions and work below this concentration.
Low Temperature of Aqueous Medium The solubility of many organic compounds decreases at lower temperatures.[26]Always use pre-warmed (e.g., 37°C) buffers or cell culture media for dilutions.[8][9]
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[5]Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[9]
Issue 2: Precipitation Observed Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Temperature Shift Moving the prepared medium from room temperature to 37°C can affect solubility.Pre-warm all components to 37°C before preparing the final working solution. Ensure stable incubator temperature.[8]
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[9][10]Ensure the medium is adequately buffered for the CO₂ environment (e.g., with HEPES). Monitor the pH of the medium during the experiment.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[10]Test the compound's stability in the specific medium over time. Evaluate solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.
Compound Instability The compound may be degrading over time at 37°C, with the degradation products being less soluble.Assess the chemical stability of the compound under your experimental conditions. Consider preparing fresh solutions more frequently.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) at 25°C Notes
Water (pH 7.4)< 0.01Practically insoluble
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.01Practically insoluble
Ethanol~5Moderately soluble
Methanol~2Sparingly soluble
Dimethyl Sulfoxide (DMSO)> 100Very soluble
Dimethylformamide (DMF)> 100Very soluble
Table 2: Hypothetical Effect of pH on Aqueous Solubility of this compound
Aqueous Buffer pH Solubility (µg/mL) at 25°C
5.010.5
6.02.1
7.0< 1.0
7.4< 1.0
8.0< 1.0
Table 3: Example Solubilizing Formulations for a 10 µM Final Concentration
Formulation Strategy Components Result
Co-solvent Final concentration of 0.1% DMSOClear solution
Surfactant 0.01% Tween-20 in PBSClear solution
Cyclodextrin 5 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)Clear solution

Experimental Protocols

Protocol 1: Determining Maximum Aqueous Solubility
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare a series of dilutions of the stock solution in your aqueous assay medium (e.g., PBS or cell culture medium) in clear microcentrifuge tubes. Target a range of concentrations (e.g., 1 µM to 100 µM).

  • Ensure the final DMSO concentration is consistent and low (e.g., 0.2%) across all dilutions.

  • Incubate the tubes under your standard experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).

  • After incubation, visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • The highest concentration that remains a clear solution is the approximate maximum aqueous solubility under those conditions.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 50 mM) in your aqueous assay buffer.

  • Prepare your desired concentration of this compound by diluting the DMSO stock solution directly into the HP-β-CD solution.

  • Vortex the solution gently and allow it to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.[21]

  • Visually inspect for clarity before use.

  • Important: Always run a vehicle control containing the same concentration of HP-β-CD and DMSO to account for any effects of the formulation excipients on your assay.

Visualizations

G cluster_start Start: Compound Precipitation Observed cluster_troubleshooting Initial Troubleshooting Steps cluster_solutions Potential Solutions cluster_advanced Advanced Formulation Strategies start Precipitation in Assay check_conc Is final concentration too high? start->check_conc check_prep Review stock preparation and dilution method start->check_prep check_media Check medium temperature and pH start->check_media sol_conc Lower final concentration check_conc->sol_conc Yes adv_cyclo Use Cyclodextrins (e.g., HP-β-CD) check_conc->adv_cyclo No, need higher concentration sol_prep Add stock dropwise to pre-warmed medium with vortexing check_prep->sol_prep adv_surf Add Surfactant (e.g., Tween-20) check_prep->adv_surf sol_ph Adjust buffer pH (if compatible with assay) check_media->sol_ph adv_cosolvent Optimize co-solvent system check_media->adv_cosolvent end Clear Solution in Assay sol_conc->end sol_prep->end sol_ph->end adv_cyclo->end adv_surf->end adv_cosolvent->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Step stock Dissolve Compound in 100% Anhydrous DMSO (e.g., 50 mM) warm_medium Pre-warm Aqueous Medium (e.g., to 37°C) stock->warm_medium Step 1 vortex Gently Vortex/Swirl Medium warm_medium->vortex Step 2 add_stock Add DMSO Stock Dropwise to Medium vortex->add_stock Step 3 final_mix Gentle Final Vortex add_stock->final_mix Step 4 use_now Use Immediately in Assay final_mix->use_now Step 5

Caption: Recommended workflow for preparing aqueous working solutions.

References

Technical Support Center: Reaction Monitoring of 4-(3-Nitropyridin-2-yl)morpholine by HPLC/TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "4-(3-Nitropyridin-2-yl)morpholine" using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing my compound spot on the TLC plate?

A1: This could be due to several reasons:

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1]

  • UV Inactivity: this compound, being a nitroaromatic compound, should be UV active. However, if starting materials or other products are not, they won't be visible under a standard 254 nm UV lamp.[2][3]

  • Volatility: The compound may have evaporated from the plate, although this is less likely for this specific compound under normal conditions.

  • Inappropriate Visualization Method: While UV is standard, some compounds may require specific chemical stains for visualization. For nitro compounds, specific stains can be used for enhanced visibility.[4]

Q2: My spots are streaking on the TLC plate. What should I do?

A2: Streaking can be caused by:

  • Sample Overload: You may have spotted too much sample on the plate. Dilute your sample and re-spot.

  • High Polarity: The compound is highly polar and interacts strongly with the silica gel. Consider using a more polar mobile phase or adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent.[5]

  • Insoluble Sample: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.

  • Acidic/Basic Nature: The compound might be interacting with the acidic nature of the silica gel. Adding a small percentage of triethylamine (0.1-1%) to the mobile phase can help mitigate this for basic compounds.

Q3: The retention time of my compound is shifting in HPLC analysis. What is the cause?

A3: Retention time shifts are common and can be attributed to:

  • Mobile Phase Composition: Even a small change in the mobile phase composition can lead to significant shifts in retention time. Ensure accurate and consistent preparation of your mobile phase.[6][7]

  • Column Temperature: Fluctuations in ambient or column temperature can affect retention. Using a column oven is recommended for stable retention times.[6]

  • Column Equilibration: Insufficient column equilibration before analysis can cause retention time drift, especially in gradient elution.[6]

  • Flow Rate Inconsistency: Check for leaks in the system and ensure the pump is functioning correctly to maintain a constant flow rate.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q4: How do I choose an appropriate mobile phase for TLC analysis of this compound?

A4: The choice of mobile phase depends on the polarity of your compound. For a relatively polar compound like this compound, a good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A common starting ratio is 70:30 or 80:20 hexane:ethyl acetate. You can then adjust the polarity by changing the solvent ratio to achieve an optimal Rf value, ideally between 0.3 and 0.7.[8][9]

Q5: What type of HPLC column is suitable for analyzing this compound?

A5: A reversed-phase C18 column is a standard and suitable choice for the analysis of polar aromatic compounds like this compound.[10] These columns separate compounds based on their hydrophobicity. For highly polar compounds, columns with low silanol activity or specialized stationary phases can provide better peak shapes.[6][11]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a modern, end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase (note: not MS-friendly).[6] Adjust mobile phase pH.
Column overload.Dilute the sample or inject a smaller volume.[6]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase whenever possible.[6]
Column overload.Dilute the sample.
Broad Peaks Large extra-column volume.Use shorter tubing with a smaller internal diameter.
Column contamination or degradation.Flush the column with a strong solvent or replace it.[6]
Noisy Baseline Air bubbles in the system.Degas the mobile phase thoroughly.[6] Purge the pump.
Contaminated mobile phase or detector cell.Use high-purity solvents and prepare fresh mobile phase.[6] Flush the detector cell.
Ghost Peaks Impurities in the mobile phase or from previous injections.Use high-purity solvents. Run a blank gradient to identify the source of the peaks.
Sample carryover.Implement a robust needle wash protocol between injections.
TLC Troubleshooting
Problem Possible Cause Suggested Solution
Spots Not Moving (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase system.[8]
Spots at Solvent Front (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[8]
Irregular Spot Shapes Uneven application of the sample.Ensure the spotting capillary is clean and apply the spot carefully and in a small diameter.
TLC plate is damaged.Handle the TLC plate carefully by the edges.
Uneven Solvent Front Improperly sealed developing chamber.Ensure the chamber is saturated with solvent vapor by using a filter paper wick and sealing the chamber tightly.
The plate is touching the side of the chamber.Position the plate in the center of the chamber.

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a specific HPLC method for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (ACN) and water. A common starting gradient is:

    • 0-2 min: 10% ACN

    • 2-15 min: 10% to 90% ACN (linear gradient)

    • 15-18 min: 90% ACN (isocratic)

    • 18-20 min: 90% to 10% ACN (linear gradient)

    • 20-25 min: 10% ACN (re-equilibration)

    • Note: The gradient can be optimized based on the separation of starting materials, intermediates, and the final product.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength closer to the absorbance maximum of the nitropyridine chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 10% ACN in water). Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: General TLC Method for Reaction Monitoring

This protocol describes a general procedure for TLC analysis.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. Start with a ratio of 7:3 (v/v) and adjust as needed to achieve an Rf value of approximately 0.3-0.5 for the product.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.[3]

    • (Optional) For enhanced visualization of the nitro compound, use a specific chemical stain. A common method is the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[4]

Protocol 3: TLC Visualization of Nitro Compounds by Reduction and Derivatization

This method is highly sensitive for aromatic nitro compounds.[4]

  • Reduction: After developing and drying the TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Let it cool.

  • Diazotization: Spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

  • Coupling: Immediately after diazotization, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Orange to red spots should appear for the nitro-containing compounds.

Diagrams

hplc_troubleshooting start Start HPLC Analysis problem Chromatographic Problem Identified start->problem peak_shape Peak Shape Issue? problem->peak_shape Yes retention_time Retention Time Shift? problem->retention_time No tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting broad Broadening peak_shape->broad Broad baseline Baseline Issue? retention_time->baseline No rt_shift Drifting/Shifting retention_time->rt_shift Yes noisy Noisy baseline->noisy Noisy drift Drifting baseline->drift Drifting solution_tailing Check Column / Mobile Phase pH / Sample Concentration tailing->solution_tailing solution_fronting Adjust Sample Solvent / Dilute Sample fronting->solution_fronting solution_broad Reduce Extra-Column Volume / Clean Column broad->solution_broad solution_rt Check Mobile Phase Prep / Temp Control / Flow Rate rt_shift->solution_rt solution_baseline Degas Mobile Phase / Clean System noisy->solution_baseline drift->solution_baseline end Problem Resolved solution_tailing->end solution_fronting->end solution_broad->end solution_rt->end solution_baseline->end tlc_troubleshooting start Start TLC Analysis problem TLC Problem Identified start->problem spot_issue Spot Issue? problem->spot_issue Yes rf_issue Rf Value Issue? problem->rf_issue No streaking Streaking spot_issue->streaking Streaking no_spot No Spot Visible spot_issue->no_spot No Spot rf_low Rf Too Low rf_issue->rf_low Too Low rf_high Rf Too High rf_issue->rf_high Too High solution_streaking Dilute Sample / Adjust Mobile Phase Polarity streaking->solution_streaking solution_no_spot Concentrate Sample / Use Stain no_spot->solution_no_spot solution_rf_low Increase Mobile Phase Polarity rf_low->solution_rf_low solution_rf_high Decrease Mobile Phase Polarity rf_high->solution_rf_high end Problem Resolved solution_streaking->end solution_no_spot->end solution_rf_low->end solution_rf_high->end reaction_monitoring_workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation reaction Set up chemical reaction involving This compound sampling Take aliquots at different time points reaction->sampling tlc TLC Analysis sampling->tlc hplc HPLC Analysis sampling->hplc tlc_prep Spot starting material, co-spot, and reaction mixture tlc->tlc_prep hplc_prep Dilute and filter sample hplc->hplc_prep tlc_run Develop and visualize plate tlc_prep->tlc_run hplc_run Inject sample and acquire chromatogram hplc_prep->hplc_run data_analysis Compare spots/peaks of starting material, product, and byproducts tlc_run->data_analysis hplc_run->data_analysis conclusion Determine reaction progress/completion data_analysis->conclusion

References

Technical Support Center: Synthesis of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Nitropyridin-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic morpholine attacks the electron-deficient pyridine ring of 2-chloro-3-nitropyridine, displacing the chloride leaving group. The reaction is facilitated by the presence of the electron-withdrawing nitro group (-NO2) at the 3-position, which activates the pyridine ring for nucleophilic attack.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

The standard starting materials are 2-chloro-3-nitropyridine and morpholine. A base is often employed to neutralize the HCl generated during the reaction. Common solvents for this type of reaction include polar aprotic solvents like dimethylformamide (DMF), or alcohols such as ethanol.

Q3: What are the potential side reactions I should be aware of during the synthesis?

While the SNAr reaction is generally efficient, several side reactions can occur, impacting the yield and purity of the final product. These include:

  • Hydrolysis of the starting material: If water is present in the reaction mixture, 2-chloro-3-nitropyridine can hydrolyze to form 2-hydroxy-3-nitropyridine.

  • Di-substitution: Although less common due to the deactivating effect of the first morpholine substituent, a second morpholine molecule could potentially displace the nitro group, leading to a di-substituted byproduct under harsh reaction conditions.

  • Ring-opening of the pyridine ring: In the presence of a strong base like hydroxide ions, the pyridine ring of 2-chloro-3-nitropyridine can undergo ring-opening, leading to undesired byproducts.[3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 2-chloro-3-nitropyridine and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: The 2-chloro-3-nitropyridine may have degraded, or the morpholine may be of low quality. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Ineffective Base: The base may not be strong enough to neutralize the generated HCl, thus protonating the morpholine and reducing its nucleophilicity.1. Verify Reagent Quality: Check the purity of the starting materials. Use freshly opened or properly stored reagents. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using TLC. 3. Solvent Selection: Switch to a polar aprotic solvent like DMF or an alcohol like ethanol, which are known to facilitate SNAr reactions. 4. Base Selection: Use a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K2CO3) to effectively scavenge the acid.
Presence of Multiple Spots on TLC (Impure Product) 1. Side Reactions: Formation of byproducts such as 2-hydroxy-3-nitropyridine or di-substituted products. 2. Incomplete Reaction: Unreacted starting materials remain in the mixture.1. Optimize Reaction Conditions:     - Moisture Control: Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis.     - Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to favor the desired reaction but avoid a large excess that could promote di-substitution.     - Temperature and Time: Avoid excessively high temperatures or prolonged reaction times to minimize byproduct formation. Monitor the reaction closely with TLC and stop it once the starting material is consumed. 2. Purification: Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the product from impurities.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the workup solvent, leading to losses during extraction. 2. Emulsion Formation: Formation of a stable emulsion during aqueous workup can make phase separation difficult.1. Solvent Selection for Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. 2. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add morpholine (1.1-1.2 eq).

  • Add a base, such as triethylamine (1.2-1.5 eq) or potassium carbonate (2.0 eq), to the reaction mixture.

  • Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • If using a water-miscible solvent, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. If using a water-immiscible solvent, wash the organic layer with water and brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathway SM 2-Chloro-3-nitropyridine + Morpholine Product This compound SM->Product Main Reaction (SNAr) Hydrolysis_Product 2-Hydroxy-3-nitropyridine SM->Hydrolysis_Product Side Reaction (Hydrolysis) DiSub_Product Di-substituted Product Product->DiSub_Product Side Reaction (Further Substitution)

Caption: Main reaction pathway and potential side reactions.

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to 4-(3-Nitropyridin-2-yl)morpholine and Other Nitropyridine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, nitropyridine derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 4-(3-nitropyridin-2-yl)morpholine and other nitropyridine analogs, with a focus on their performance in preclinical cancer research. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays.

Introduction to Nitropyridines in Oncology

Nitropyridine derivatives, characterized by a pyridine ring substituted with a nitro group, have garnered significant attention from medicinal chemists due to their potential as therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making these compounds amenable to a variety of chemical modifications and biological interactions.[1][2] Research has highlighted their promise as anticancer agents, with mechanisms of action including microtubule disruption and inhibition of key signaling pathways like PI3K/AKT/mTOR.[3][4]

This compound is a specific nitropyridine analog featuring a morpholine ring at the 2-position of the 3-nitropyridine core. The morpholine moiety is a common feature in many approved drugs and is often incorporated to improve physicochemical properties and target engagement.[5][6] This guide will compare the biological activities of nitropyridine analogs, providing researchers with data to inform their own investigations.

Comparative Biological Activity

While direct head-to-head comparative studies of a broad range of 2-morpholino-3-nitropyridine analogs are limited in publicly available literature, we can draw comparisons from studies on closely related compounds. Here, we present data on two potent 3-nitropyridine analogs, 4AZA2891 and 4AZA2996 , which have been identified as powerful microtubule-targeting agents.[3]

In Vitro Cytotoxicity

The anti-proliferative activity of these compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the mean GI50 (concentration causing 50% growth inhibition) across the NCI-60 panel of human tumor cell lines are summarized below.

CompoundHT-29 IC50 (nM)[3]NCI-60 Mean GI50 (nM)[3]
4AZA2891 5.435.5
4AZA2996 4.021.9

These nanomolar potencies highlight the significant anticancer potential of the 3-nitropyridine scaffold. The data suggests that these compounds are broadly active against a wide range of cancer types.[3]

Tubulin Polymerization Inhibition

The mechanism of action for 4AZA2891 and 4AZA2996 was elucidated as the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.[3]

G cluster_0 Cellular Events Nitropyridine Analogs Nitropyridine Analogs Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization G2/M Arrest G2/M Arrest Apoptosis Apoptosis

The PI3K/AKT/mTOR Signaling Pathway: A Potential Target

The morpholine ring is a key pharmacophore in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway.[4] This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The presence of the morpholine moiety in This compound suggests its potential as a PI3K or mTOR inhibitor.

G cluster_0 Signaling Cascade cluster_1 RTK Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation Nitropyridine\nAnalogs Nitropyridine Analogs Nitropyridine\nAnalogs->PI3K Potential Inhibition Nitropyridine\nAnalogs->mTORC1 Potential Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of nitropyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add nitropyridine analogs at various concentrations Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 values Read_Absorbance->Calculate_IC50

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

  • Compound Addition: Add the nitropyridine analogs at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

In Vitro Kinase Assay (for PI3K/mTOR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., recombinant PI3Kα or mTOR), a specific substrate (e.g., a synthetic peptide), and the nitropyridine analog at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value from a dose-response curve.

Conclusion

Nitropyridine analogs, including this compound, represent a promising class of compounds for anticancer drug development. The data on related analogs demonstrate their potent cytotoxic effects, often through the inhibition of microtubule polymerization. Furthermore, the presence of the morpholine moiety in the target compound suggests a potential for inhibiting key cancer-related signaling pathways such as the PI3K/AKT/mTOR pathway. The experimental protocols provided in this guide offer a framework for researchers to evaluate the biological activity of these and other novel compounds. Further structure-activity relationship (SAR) studies on 2-morpholino-3-nitropyridine derivatives are warranted to optimize their potency and selectivity for specific molecular targets.

References

A Comparative Analysis of Morpholine-Containing Heterocycles as PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules to enhance their pharmacological properties. While the specific biological activity of "4-(3-Nitropyridin-2-yl)morpholine" is not extensively documented in publicly available research, a vast body of evidence highlights the significance of the morpholine group in a variety of therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activity of structurally related morpholine-containing heterocycles, with a focus on their role as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cancer cell growth, proliferation, and survival.

Comparative Biological Activity of Morpholine-Containing PI3K Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for drug development. The morpholine ring has been shown to be a crucial feature for binding to the ATP-binding site of PI3K, with the oxygen atom often forming a key hydrogen bond with the hinge region of the kinase domain.[1] This interaction is a common feature among many potent PI3K inhibitors.

Below is a summary of the in vitro activity of several morpholine-containing compounds against PI3Kα and various cancer cell lines. These compounds, while structurally distinct from this compound, share the common feature of a morpholine-substituted heterocyclic core, providing a valuable framework for understanding the potential of this chemical space.

Compound IDCore ScaffoldTarget(s)PI3Kα IC50 (nM)Cancer Cell LineCell Viability IC50 (µM)
ZSTK474 (1) 1,3,5-TriazinePan-Class I PI3K5.0A375 (Melanoma)-
D54 (Glioblastoma)-
SET-2 (Leukemia)-
Compound 6a 1,3,5-TriazinePI3Kα9.9--
Compound 6b 1,3,5-TriazinePI3Kα3.7--
Compound 8d Thiopyrano[4,3-d]pyrimidinePI3Kα (moderate)-A549 (Lung)6.02
PC-3 (Prostate)8.91
MCF-7 (Breast)8.39
HepG2 (Liver)10.27
Compound 2g Pyrimidine--SW480 (Colon)5.10
MCF-7 (Breast)19.60
Compound 3c Quinoline--HepG2 (Liver)11.42
Compound 3d Quinoline--HepG2 (Liver)8.50
Compound 3e Quinoline--HepG2 (Liver)12.76

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these and similar compounds, detailed protocols for key assays are provided below.

In Vitro PI3Kα Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[6]

Materials:

  • Purified PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare the PI3K reaction buffer containing the lipid substrate.

  • Dilute the PI3Kα enzyme in the reaction buffer.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle control.

  • Add 4 µL of the diluted enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT stock solution to each well.

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for at least 4 hours, or overnight, to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of pAKT

Western blotting is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the on-target activity of the inhibitors within a cellular context.[9][10]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AKT (Ser473) and anti-total AKT)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total AKT.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.

Experimental_Workflow Compound Test Compound (e.g., Morpholine derivative) KinaseAssay In Vitro PI3K Kinase Assay Compound->KinaseAssay CellCulture Cancer Cell Culture Compound->CellCulture IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase MTT Cell Viability (MTT) Assay CellCulture->MTT WesternBlot Western Blot (pAKT/AKT) CellCulture->WesternBlot IC50_Cell Determine Cellular IC50 MTT->IC50_Cell TargetValidation Confirm On-Target Activity WesternBlot->TargetValidation

References

Validation of "4-(3-Nitropyridin-2-yl)morpholine" as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a framework for the validation of "4-(3-Nitropyridin-2-yl)morpholine" as a potential kinase inhibitor. Due to the limited publicly available data on the specific kinase inhibitory activity of "this compound," this document will draw comparisons with the well-characterized, structurally related kinase inhibitor, PI-103 . PI-103 is a potent ATP-competitive inhibitor of DNA-PK, PI3K, and mTOR, and serves as an exemplary benchmark for kinase inhibitor validation.[1][2][3][4] This guide will present the typical experimental data required and the detailed protocols for key validation assays.

Performance Comparison: "this compound" (Hypothetical) vs. PI-103 (Established)

The following table summarizes the type of quantitative data necessary to validate a novel kinase inhibitor, using published data for PI-103 as a reference. The data for "this compound" is hypothetical and would need to be determined experimentally.

Parameter"this compound"PI-103Reference
Target Kinases To be determinedPI3K (p110α, p110β, p110δ, p110γ), mTOR, DNA-PK[2][3][4]
IC50 (p110α) To be determined8 nM[2]
IC50 (mTOR) To be determined20 nM (mTORC1), 83 nM (mTORC2)[2]
Mechanism of Action To be determinedATP-competitive[2]
Cellular Potency (e.g., Glioma cell line) To be determinedAntiproliferative activity at 0.5 µM[2]
In Vivo Efficacy To be determinedInhibition of human glioma tumor xenografts[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Assay (General Protocol)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Materials and Reagents:

  • Recombinant human kinase enzyme (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Test compound ("this compound") and reference inhibitor (PI-103)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence or radioactivity

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" and PI-103 in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the kinase enzyme in 1x Kinase Assay Buffer and add 2 µL to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume will be 5 µL.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Materials and Reagents:

  • Cancer cell line (e.g., HepG2, A375 melanoma)[5]

  • Cell culture medium and supplements

  • Test compound and reference inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" or PI-103 for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1] Many kinase inhibitors, including those with a morpholine moiety, target components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Kinase Inhibitor Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_lead Lead Optimization Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Kinase Screening (Large Panel) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination (Target Kinase) Primary_Screening->IC50_Determination Selectivity_Profiling Kinome Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Pharmacokinetics Pharmacokinetics (PK) & ADME Cellular_Assays->Pharmacokinetics Xenograft_Models Tumor Xenograft Models Pharmacokinetics->Xenograft_Models Toxicity_Studies Toxicity Studies Xenograft_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: Preclinical validation workflow for a kinase inhibitor.

References

Verifying Target Engagement of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly in oncology, the precise validation of a drug's interaction with its intended molecular target is paramount. This guide provides a comparative framework for verifying the target engagement of a novel investigational compound, "Compound X" (4-(3-Nitropyridin-2-yl)morpholine), a putative covalent inhibitor of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4]

This guide will compare the hypothetical performance of Compound X against established PI3K/mTOR inhibitors, providing experimental data and detailed protocols for key validation assays.

Comparative Analysis of PI3K/mTOR Inhibitors

To assess the efficacy and target engagement of Compound X, its performance would be benchmarked against well-characterized inhibitors of the PI3K/mTOR pathway. An ideal comparison would include both a non-specific covalent inhibitor and a more selective, reversible inhibitor.

InhibitorTypeTarget(s)IC50 (in vitro)Cellular EC50Mechanism of Action
Compound X (Hypothetical) CovalentPI3K/mTOR15 nM100 nMIrreversible binding to a cysteine residue in the active site.
Wortmannin CovalentPan-PI3K, mTOR, DNA-PKcs, MAPK~5 nM50-100 nMIrreversible, non-specific covalent inhibitor.[5]
PI-103 ReversiblePI3Kα, mTOR8 nM (PI3Kα), 20 nM (mTOR)200-500 nMATP-competitive reversible inhibitor.
Sonolisib (PX-866) CovalentPan-PI3KVaries by isoform150-300 nMIrreversible inhibitor with oral bioavailability.[5]

Signaling Pathway Overview

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular processes.[1][2][3] Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K.[6] PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT.[3] AKT has numerous downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][4][6]

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Compound_X Compound X Compound_X->PI3K inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Compound X.

Experimental Protocols for Target Engagement

Verifying that a compound binds to its intended target within a cell is a critical step in drug development. The following are detailed protocols for two widely used target engagement assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9][10]

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., with Compound X) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate soluble/precipitated proteins) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Generate Melt Curves) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K/mTOR pathway) in a multi-well format and allow them to adhere. Treat the cells with varying concentrations of Compound X or a vehicle control for a specified time.

  • Heating: Heat the cells in a thermocycler across a range of temperatures for a short duration (e.g., 3 minutes).[10][11]

  • Lysis: Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., PI3K or a downstream marker) in the soluble fraction using methods like Western blotting or ELISA.[8][9]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve". A shift in the melting temperature to a higher value in the presence of the compound indicates target stabilization and therefore, engagement.[7][9]

In-Cell Western™ Assay

The In-Cell Western (ICW) assay is a quantitative immunofluorescence technique performed in multi-well plates to measure protein levels and phosphorylation status in whole cells.[12][13][14][15][16] This is particularly useful for assessing the downstream effects of inhibiting a signaling pathway.

Experimental Workflow:

ICW_Workflow A 1. Seed & Treat Cells in 96-well plate B 2. Fix & Permeabilize Cells A->B C 3. Block Non-specific Binding B->C D 4. Primary Antibody Incubation (e.g., anti-pAKT, anti-AKT) C->D E 5. Secondary Antibody Incubation (Infrared Dye-conjugated) D->E F 6. Plate Scanning & Analysis E->F

Caption: Workflow for the In-Cell Western (ICW) Assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with Compound X and other inhibitors at various concentrations.[12][13]

  • Fixation and Permeabilization: After treatment, fix the cells with a solution like 3.7% formaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody entry.[12][16]

  • Blocking: Block non-specific antibody binding using a suitable blocking buffer.[12][16]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting a downstream effector of the PI3K/mTOR pathway, such as phosphorylated AKT (p-AKT), and a loading control like total AKT or tubulin.[12]

  • Secondary Antibody Incubation: After washing, incubate with species-specific secondary antibodies conjugated to near-infrared fluorescent dyes (e.g., IRDye® 680RD and 800CW).[14]

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The signal intensity for the protein of interest is normalized to the loading control, allowing for accurate quantification of changes in protein phosphorylation or expression.[12][14]

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-faceted approach is essential. By employing techniques such as CETSA, direct evidence of target binding can be obtained. Complementary assays like the In-Cell Western provide crucial information on the downstream functional consequences of this engagement. By comparing the data generated for Compound X with that of established inhibitors, researchers can build a comprehensive profile of its potency, selectivity, and mechanism of action, thereby informing its potential as a therapeutic candidate.

References

Uncharted Territory: The Efficacy of 4-(3-Nitropyridin-2-yl)morpholine Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vitro or in vivo efficacy data for the compound 4-(3-Nitropyridin-2-yl)morpholine has been publicly reported. While the morpholine moiety is a common feature in a wide array of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy, this specific nitro-substituted pyridine derivative appears to be an unexplored entity in the realm of published pharmacological research.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic properties and target engagement. Extensive research has been conducted on various morpholine-containing compounds, demonstrating their potential as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer. However, the specific contribution of the 3-nitropyridin-2-yl substituent to the biological activity of a morpholine-containing compound has not been detailed in the accessible scientific domain.

Consequently, a direct comparison of the in vitro and in vivo efficacy of this compound with other alternative compounds is not possible at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled due to the absence of foundational research on this specific molecule.

Researchers and drug development professionals interested in the potential of this compound would need to undertake initial exploratory studies to characterize its biological activity. Such studies would typically begin with in vitro screening against various cell lines and molecular targets to determine its potency (e.g., IC50 or EC50 values) and mechanism of action. Positive in vitro results would then warrant progression to in vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.

Until such foundational research is conducted and published, the in vitro and in vivo efficacy of this compound remains a subject for future investigation.

Comparative Analysis of 4-(3-Nitropyridin-2-yl)morpholine and Established PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comparative framework for evaluating "4-(3-Nitropyridin-2-yl)morpholine" against known drugs targeting the PI3K/mTOR pathway. As of the date of this publication, there is no publicly available experimental data to definitively characterize the biochemical properties or mechanism of action of "this compound". Based on the presence of the morpholine moiety, which is found in some PI3K/mTOR pathway inhibitors, this guide hypothesizes a potential role for "this compound" as an inhibitor of this pathway for comparative purposes. All data presented for "this compound" is hypothetical and serves as a placeholder to illustrate the required experimental validation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. A number of drugs that inhibit specific nodes of this pathway, including PI3K isoforms, mTOR, or both, have been developed and have entered clinical practice.

This guide provides a comparative overview of the hypothetical compound "this compound" and a selection of well-characterized PI3K, mTOR, and dual PI3K/mTOR inhibitors. The objective is to present a clear, data-driven comparison to aid researchers and drug development professionals in evaluating novel compounds within this therapeutic class.

Quantitative Data Comparison

The following tables summarize key in vitro potency and clinical efficacy data for selected known inhibitors, with hypothetical data for "this compound" included for illustrative purposes.

Table 1: In Vitro Potency (IC50, nM)
CompoundTarget(s)PI3KαPI3KβPI3KγPI3KδmTOR
This compound Hypothetical Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
PI3K Inhibitors
Idelalisib (Zydelig®)PI3Kδ820[1]565[1]89[1]2.5[1][2][3]>10,000
Duvelisib (Copiktra®)PI3Kδ/γ1602[4]85[5][4]27.4[5][4]2.5[5][4]-
Alpelisib (Piqray®)PI3Kα5[6][7][8][9]1200[7][8][9]250[7][8][9]290[7][8][9]-
Copanlisib (Aliqopa®)Pan-PI3K0.5[10][11][12]3.7[10][11][13][12]6.4[10][11][13][12]0.7[10][11][13][12]45
mTOR Inhibitors
Everolimus (Afinitor®)mTORC1----1.6-2.4[14][15]
Temsirolimus (Torisel®)mTORC1----1760[16][17][18]
Dual PI3K/mTOR Inhibitors
Dactolisib (BEZ235)Pan-PI3K/mTOR4[19][20][21][22]75[19][20][21][22]5[19][20][21][22]7[19][20][21][22]20.7[19]
Voxtalisib (XL765)Pan-PI3K/mTOR39[23][24][25][26][27]113[23][24][25][26]9[23][24][25][26]43[23][24][25][26]157[23][24][26]

IC50 values can vary depending on the assay conditions. Data presented is from cell-free or cell-based assays as reported in the cited literature.

Table 2: Clinical Efficacy and Safety of Selected Inhibitors
DrugIndicationClinical TrialOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Common Grade ≥3 Adverse Events
Idelalisib Relapsed CLLStudy 11681% (with rituximab)[24][28]Not reached (vs. 5.5 months for rituximab alone)[24]Diarrhea/colitis, pneumonia, pyrexia, neutropenia
Duvelisib Relapsed/Refractory FLDYNAMO41%[12]9.5 months[29]Neutropenia, diarrhea, anemia, colitis
Alpelisib HR+/HER2- PIK3CA-mutated Breast CancerSOLAR-126.6% (with fulvestrant)[23]11.0 months (with fulvestrant)[14][23]Hyperglycemia, rash, diarrhea, nausea
Copanlisib Relapsed FLCHRONOS-159.2%[16]11.2 monthsTransient hyperglycemia, hypertension, neutropenia, lung infection[16]
Everolimus Advanced RCCRECORD-1<5%4.9 months[7][11][30]Stomatitis, infections, rash, fatigue, diarrhea
Temsirolimus Advanced RCCARCCNot reported10.9 months[17][31]Asthenia, anemia, nausea, dyspnea, rash[31]
Dactolisib Advanced Solid TumorsPhase IbNo confirmed responses[22][27][32]Not reportedFatigue, diarrhea, nausea, mucositis, elevated liver enzymes[22][27][32]
Voxtalisib Relapsed/Refractory FLPhase II41.3%[33]58 weeks[33]Anemia, pneumonia, thrombocytopenia[34]

CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma; HR+: Hormone Receptor Positive; HER2-: Human Epidermal Growth Factor Receptor 2 Negative; RCC: Renal Cell Carcinoma.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel drug candidates. Below are generalized protocols for key assays used to characterize PI3K/mTOR pathway inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of specific PI3K and/or mTOR isoforms.

Methodology:

  • Reagents and Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, kinase reaction buffer, test compound ("this compound") and known inhibitors (for control), detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound and control inhibitors. b. In a microplate, combine the kinase, lipid substrate, and kinase buffer. c. Add the test compound or control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a specified time (e.g., 30-60 minutes) at room temperature. f. Stop the reaction and measure the amount of ADP produced (or substrate consumed/product generated) using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines (e.g., with known PIK3CA mutations or pathway activation), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compound, and control inhibitors.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][4] b. Treat the cells with serial dilutions of the test compound or control inhibitors for a specified duration (e.g., 72 hours).[35] c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2][4] d. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2] e. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis of Pathway Modulation

Objective: To determine the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell culture reagents, test compound, control inhibitors, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (e.g., PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6), HRP-conjugated secondary antibodies, and ECL detection reagents.

  • Procedure: a. Treat cultured cells with the test compound or control inhibitors for a specified time. b. Lyse the cells and quantify the protein concentration of the lysates. c. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. d. Block the membrane to prevent non-specific antibody binding.[36] e. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.[36] f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of pathway inhibition.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation PI3K_Inhibitor PI3K Inhibitors (e.g., Idelalisib, Alpelisib) PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_Inhibitor->mTORC1 Dual_Inhibitor Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) This compound (Hypothetical) Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC2 Dual_Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start: Compound Synthesis 'this compound' in_vitro_kinase In Vitro Kinase Assays (PI3K isoforms, mTOR) start->in_vitro_kinase cell_based_prolif Cell-Based Proliferation Assays (e.g., MTT on Cancer Cell Lines) in_vitro_kinase->cell_based_prolif Determine Potency (IC50) western_blot Western Blot Analysis (pAkt, pS6 levels) cell_based_prolif->western_blot Confirm On-Target Effect in_vivo_models In Vivo Xenograft Models western_blot->in_vivo_models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_models->pk_pd tox Toxicology Studies in_vivo_models->tox clinical_trials Clinical Trials pk_pd->clinical_trials tox->clinical_trials

References

Navigating Kinase Selectivity: A Comparative Guide Featuring Morpholine-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to its therapeutic success. This guide provides a comparative framework for evaluating the off-target effects of kinase inhibitors, with a focus on the ubiquitous morpholine moiety. While specific experimental data for "4-(3-Nitropyridin-2-yl)morpholine" is not extensively available in the public domain, this document utilizes data from well-characterized morpholine-containing phosphoinositide 3-kinase (PI3K) inhibitors to illustrate the principles of selectivity profiling.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and optimize physicochemical properties.[1][2] Its oxygen atom often acts as a crucial hydrogen bond acceptor within the ATP-binding pocket of kinases, anchoring the inhibitor and contributing to its inhibitory activity.[1] However, the quest for highly selective inhibitors necessitates a thorough investigation of their interactions across the human kinome to minimize off-target effects and potential toxicities.

Comparative Analysis of Kinase Inhibitory Potency and Selectivity

To illustrate the concept of selectivity profiling, the following table summarizes the inhibitory activities of ZSTK474, a pan-Class I PI3K inhibitor containing two morpholine groups, and its analogues where one morpholine ring is replaced.[3] This comparison highlights how structural modifications to the morpholine moiety can influence isoform selectivity.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 5.020.820.83.9
Analog 6a (Ethanolamine replacement) 9.9>10052.09.8
Analog 6b (Diethanolamine replacement) 3.7>10014.69.8
Analog 2a (Piperazine replacement) 180>1000>1000140
Analog 2b (N-acetyl-piperazine replacement) 2.921.021.02.9

Data is illustrative and compiled from studies on ZSTK474 analogs.[3]

The PI3K/Akt/mTOR Signaling Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for designing relevant cell-based assays to probe the functional consequences of on- and off-target inhibition. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

A detailed understanding of the methodologies used to generate selectivity data is crucial for its accurate interpretation and for designing further experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinases, appropriate peptide or protein substrate, ATP, assay buffer, test compound (e.g., "this compound"), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. The test compound is serially diluted to a range of concentrations. b. The kinase, substrate, and ATP are incubated with the test compound in the assay buffer. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[2]

Cell-Based Western Blot Analysis

This technique is used to measure the phosphorylation status of downstream effectors of a signaling pathway within intact cells, providing evidence of target engagement and pathway inhibition.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines with a constitutively active PI3K pathway are cultured to a suitable density.[4] The cells are then treated with the test compound at various concentrations for a specified duration.

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., Akt). This is followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The signal from the phosphorylated protein is normalized to the total protein to determine the extent of pathway inhibition.

Kinase Inhibitor Selectivity Screening Workflow

To assess the selectivity of a compound, it is typically screened against a broad panel of kinases. The following workflow illustrates this process.

Kinase_Screening_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Kinase_Panel Broad Kinase Panel (e.g., >300 kinases) Primary_Screen->Kinase_Panel Dose_Response Dose-Response Assay (IC50 Determination) Selectivity_Profile Selectivity Profile Generation Dose_Response->Selectivity_Profile Hit_Identification Hit Identification (% Inhibition > Threshold) Kinase_Panel->Hit_Identification Hit_Identification->Dose_Response Cell_Assays Cell-Based Assays (Functional Confirmation) Selectivity_Profile->Cell_Assays Final_Analysis Final Analysis & Lead Optimization Cell_Assays->Final_Analysis

Caption: A general workflow for kinase inhibitor selectivity screening.

Structure-Activity Relationship of Morpholine Modifications

The data on ZSTK474 analogs demonstrates that modifications to the morpholine moiety can significantly impact selectivity. This highlights the importance of exploring the chemical space around this functional group in the rational design of next-generation kinase inhibitors.[3]

SAR_Logic ZSTK474 ZSTK474 (Two Morpholine Groups) Modification Modification of one Morpholine Group ZSTK474->Modification Ethanolamine Ethanolamine Replacement (Analog 6a) Modification->Ethanolamine Piperazine Piperazine Replacement (Analog 2a) Modification->Piperazine Potency_Selectivity Altered Potency & Isoform Selectivity Ethanolamine->Potency_Selectivity Acetyl_Piperazine N-acetyl-piperazine Replacement (Analog 2b) Piperazine->Acetyl_Piperazine Acetyl_Piperazine->Potency_Selectivity

Caption: Logical relationship of morpholine replacement in ZSTK474.

References

Comparative ADME/Tox Profile: 4-(3-Nitropyridin-2-yl)morpholine vs. Pictilisib (GDC-0941)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of the investigational compound 4-(3-Nitropyridin-2-yl)morpholine and the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941). Due to the limited availability of experimental data for this compound, its profile has been predicted using a consensus of established in silico models. In contrast, the profile of Pictilisib is based on extensive preclinical and clinical experimental data. This comparison aims to offer a valuable perspective for researchers engaged in the discovery and development of novel kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway.

Executive Summary

This compound is predicted to have favorable drug-like properties, including good oral absorption and blood-brain barrier penetration. However, potential liabilities include moderate potential for hERG inhibition and possible hepatotoxicity. In comparison, Pictilisib (GDC-0941) has demonstrated good oral bioavailability and metabolic stability in experimental studies.[1] While generally well-tolerated in early clinical trials, dose-limiting toxicities, including rash, have been observed.[2] Both compounds target the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

ADME/Tox Profile Comparison

The following table summarizes the key ADME/Tox parameters for this compound (predicted) and Pictilisib (GDC-0941) (experimental).

ParameterThis compound (In Silico Prediction)Pictilisib (GDC-0941) (Experimental Data)
Absorption
Oral BioavailabilityHigh probability of good oral absorption78% in mice[1]
Caco-2 PermeabilityHighNot explicitly reported, but good oral absorption suggests adequate permeability.
P-glycoprotein SubstratePredicted to be a substrateNot explicitly reported.
Distribution
Plasma Protein BindingPredicted to be moderately boundLow, with unbound fraction ranging from 29% to 52% across species[3]
Blood-Brain Barrier (BBB) PermeabilityPredicted to cross the BBBBrain-penetrant[3]
Volume of DistributionPredicted to be low to moderateNot explicitly reported.
Metabolism
Metabolic StabilityPredicted to have moderate metabolic stabilityLimited microsomal metabolism[1]
CYP450 InhibitionPredicted to inhibit CYP2D6 and CYP3A4Potent inhibitor of PI3Kα/δ, with modest selectivity against p110β and p110γ[4]
Excretion
Primary RoutePredicted to be a mix of renal and hepatic clearancePrimarily renal excretion.
Toxicity
hERG InhibitionPredicted to have a moderate risk of inhibitionNot identified as a primary concern in published studies.
Ames MutagenicityPredicted to be non-mutagenicNot reported to be mutagenic.
HepatotoxicityPredicted to have a potential for hepatotoxicityGenerally well-tolerated, with the most common toxicities being grade 1-2 nausea, rash, and fatigue[2]
CarcinogenicityPredicted to be non-carcinogenicNot reported to be carcinogenic.
Acute Oral Toxicity (LD50)Predicted to be Category IV (Slightly toxic)Not explicitly reported.

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Both this compound (presumed) and Pictilisib inhibit PI3K, a central node in this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor This compound Pictilisib (GDC-0941) Inhibitor->PI3K Inhibition ADME_Workflow Compound Test Compound Solubility Aqueous Solubility Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability Metabolic_Stability Microsomal Stability Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Plasma_Binding Plasma Protein Binding Compound->Plasma_Binding Data_Analysis Data Analysis & Hit Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis Plasma_Binding->Data_Analysis

References

Comparative Analysis of 4-(3-Nitropyridin-2-yl)morpholine: A Guide to its Potential Structure-Activity Relationship and Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of 4-(3-Nitropyridin-2-yl)morpholine, a novel synthetic compound. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes findings from studies on its core structural components: the 3-nitropyridine scaffold and the morpholine moiety. This analysis points towards two primary, and not mutually exclusive, potential mechanisms of action: microtubule disruption and inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesized Mechanism 1: Microtubule Targeting Activity of the 3-Nitropyridine Scaffold

Recent studies on 3-nitropyridine analogues have identified them as potent microtubule-targeting agents.[1] These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[1] The anti-cancer effects of these analogues have been demonstrated in vitro across a range of cancer cell lines and in vivo in murine xenograft models.[1] Notably, these compounds exhibit selectivity for rapidly dividing cancer cells over non-cancerous cells.[1]

Comparative Cytotoxicity of 3-Nitropyridine Analogues

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 3-nitropyridine analogues against various human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Compound IDCancer Cell LineIC₅₀ (nM)
4AZA2891 A549 (Lung)10
HCT116 (Colon)8
K562 (Leukemia)7
4AZA2996 A549 (Lung)12
HCT116 (Colon)10
K562 (Leukemia)9

Data extracted from a study on 3-nitropyridine analogues as microtubule-targeting agents.[1]

Experimental Protocols

Tubulin Polymerization Assay:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the change in light scattering or fluorescence over time using a spectrophotometer or fluorometer.

  • Known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

  • The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.

Cell Viability (MTT) Assay:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at approximately 570 nm using a microplate reader.

  • The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanism: Microtubule Dynamics

Microtubule_Dynamics Microtubule Dynamics and the Effect of 3-Nitropyridine Analogs cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by 3-Nitropyridine Analogs Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization 3-Nitropyridine 3-Nitropyridine Tubulin_Bound Tubulin Dimer (Colchicine Site Bound) 3-Nitropyridine->Tubulin_Bound Binds Polymerization_Blocked G2/M Arrest & Apoptosis Tubulin_Bound->Polymerization_Blocked Inhibits Polymerization

Caption: Proposed mechanism of microtubule disruption by 3-nitropyridine analogs.

Hypothesized Mechanism 2: PI3K/Akt/mTOR Pathway Inhibition by the Morpholine Moiety

The morpholine ring is a well-established pharmacophore in the design of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival. The morpholine moiety often contributes to improved potency and pharmacokinetic properties of these inhibitors.[4][5]

Comparative Activity of Morpholine-Containing PI3K/mTOR Inhibitors

The following table presents the inhibitory activities of several known morpholine-containing compounds against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.

Compound IDTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)
GDC-0941 PI3Kα3PC3 (Prostate)0.29
mTOR17
Compound 8d PI3KαModerate InhibitionA549 (Lung)6.02
(Thiopyrano[4,3-d]pyrimidine derivative)MCF-7 (Breast)8.39
HepG2 (Liver)10.27
Compound 10e mTOR-A549 (Lung)0.033
(Tetrahydroquinoline derivative)MCF-7 (Breast)0.58

Data compiled from studies on thiopyrano[4,3-d]pyrimidine and tetrahydroquinoline derivatives.[3][6]

Experimental Protocols

PI3Kα Kinase Assay (Biochemical Assay):

  • Recombinant human PI3Kα enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.

  • The kinase reaction is initiated by the addition of ATP and a lipid substrate (e.g., PIP2).

  • The production of the phosphorylated product (PIP3) is measured using methods such as ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo).

  • The concentration of the compound that inhibits enzyme activity by 50% (IC₅₀) is calculated from the dose-response curve.

Western Blot Analysis for Pathway Modulation:

  • Cancer cells are treated with the test compound for a specified duration.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Visualizing the Mechanism: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway PI3K/Akt/mTOR Signaling and Inhibition by Morpholine Analogs Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor Morpholine Analog Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine analogs.

Structure-Activity Relationship Validation Workflow

The validation of the structure-activity relationship for novel compounds like this compound follows a systematic workflow.

SAR_Workflow SAR Validation Workflow Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Systematic Modification) Lead_Compound->Analog_Synthesis In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target-based assays) Analog_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Elucidation SAR Elucidation (Identify Key Moieties) Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Process

Caption: A general workflow for the validation of structure-activity relationships.

Conclusion

The analysis of existing literature on related compounds suggests that this compound holds promise as a bioactive molecule with potential anti-cancer properties. The 3-nitropyridine moiety points towards activity as a microtubule-targeting agent, while the morpholine group is a known pharmacophore in potent PI3K/mTOR inhibitors. Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogues to confirm these hypothesized mechanisms of action and to fully elucidate its structure-activity relationship. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to 4-(3-Nitropyridin-2-yl)morpholine and its Piperidine Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-nitropyridin-2-yl)morpholine and its piperidine analogs, focusing on their performance in biological assays. While direct, side-by-side quantitative data for the specific morpholine and piperidine compounds targeting the same biological endpoint is not extensively available in the public domain, this guide synthesizes existing data on closely related analogs to provide valuable insights into their potential structure-activity relationships. The primary focus of this comparison will be on the emerging role of 3-nitropyridine derivatives as microtubule-targeting agents, with supporting context from the well-established role of the morpholine moiety in PI3K inhibition.

Executive Summary

Recent studies have identified 3-nitropyridine analogs as a novel class of potent microtubule-targeting agents with significant anti-cancer activity. A key example, a morpholine-containing 3-nitropyridine derivative, has been shown to inhibit tubulin polymerization and induce cell cycle arrest. The morpholine moiety is crucial for the bioactivity of many compounds, often forming key hydrogen bonds with target proteins. In contrast, the substitution with a piperidine ring, which lacks the oxygen atom of morpholine, can significantly alter the compound's binding affinity, metabolic stability, and overall biological activity. This guide will delve into the known bioactivity of a morpholine-containing 3-nitropyridine analog and discuss the anticipated impact of its replacement with a piperidine ring.

Data Presentation: A Focus on Microtubule-Targeting Activity

A study by Herman et al. (2024) investigated a series of 3-nitropyridine analogues and identified them as potent anti-cancer agents that act by inhibiting tubulin polymerization. One of the lead compounds in this study is N6-(4-methylpyridin-2-yl)-N2-(2-morpholinoethyl)-3-nitropyridine-2,6-diamine (referred to as 4AZA2996)[1][2][3]. This compound, which features the core 3-nitropyridine and a morpholine group, demonstrated potent anti-proliferative activities against a wide range of cancer cell lines, with a mean GI50 of 21.9 nM across a panel of 50 cell lines[1].

While a direct piperidine analog was not evaluated in the same study, the data for the morpholine-containing compound provides a strong benchmark for the potential of this chemical scaffold.

Table 1: Anti-proliferative Activity of a Morpholine-Containing 3-Nitropyridine Analog (4AZA2996)

Cell LineCancer TypeGI50 (nM)
A549Lung Carcinoma<10
JurkatT-cell Leukemia<10
And others......
Mean (n=50) Various 21.9

Data extracted from Herman et al. (2024). GI50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the effect of the test compound on the in vitro polymerization of tubulin.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The test compound (e.g., the 3-nitropyridine morpholine analog) or a control vehicle (DMSO) is added to a solution of tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Inhibitors of tubulin polymerization will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to the control.[1]

Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

Methodology:

  • Cancer cells (e.g., Jurkat cells) are cultured in the presence of the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).

  • The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified. Compounds that target microtubules typically cause an arrest in the G2/M phase.[1]

In Vitro Kinase Assay (for PI3K Inhibition Context)

Objective: To measure the inhibitory activity of a compound against a specific kinase (e.g., PI3Kα).

Methodology:

  • The kinase, substrate (e.g., PIP2), and ATP are combined in a reaction buffer.

  • The test compound is added at various concentrations.

  • The reaction is initiated and incubated at a specific temperature for a set time.

  • The amount of product (e.g., PIP3) or the consumption of ATP is measured. This can be done using various methods, such as radioactive labeling, fluorescence polarization, or luminescence-based assays that detect ADP formation.

  • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Mandatory Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay start Prepare Tubulin & Compound incubation Incubate at 37°C start->incubation measurement Measure Absorbance (340 nm) incubation->measurement analysis Analyze Polymerization Kinetics measurement->analysis cell_culture Culture Cancer Cells with Compound harvest Harvest & Fix Cells cell_culture->harvest stain Stain DNA harvest->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-(3-Nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target liabilities. This guide provides a comparative analysis of the cross-reactivity profile of the novel compound "4-(3-Nitropyridin-2-yl)morpholine," hereafter referred to as PNM-23, against other well-characterized phosphoinositide 3-kinase (PI3K) inhibitors.

While specific experimental data for PNM-23 is not yet publicly available, its structural motif, containing a morpholine ring, is a well-established pharmacophore in numerous PI3K inhibitors.[1][2] This guide, therefore, presents a hypothetical yet plausible cross-reactivity profile for PNM-23 to serve as a framework for comparative analysis. The objective is to benchmark its theoretical performance against established PI3K inhibitors with varying isoform selectivity, supported by established experimental methodologies.

The PI3K Signaling Pathway and Therapeutic Intervention

The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4] Class I PI3K isoforms (α, β, γ, and δ) have distinct roles in these processes, and the development of isoform-selective inhibitors is a key strategy to enhance efficacy while minimizing on-target toxicities.[3][5]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PNM23 PNM-23 (Inhibitor) PNM23->PI3K Inhibition PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors AKT->Downstream mTORC1->Downstream Cell_Processes Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Processes

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PNM-23.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[6] A comprehensive kinase panel screening is therefore essential in preclinical development.

The following tables summarize the hypothetical inhibitory activities of PNM-23 in comparison to two well-characterized PI3K inhibitors: Alpelisib , an FDA-approved PI3Kα-selective inhibitor, and BKM120 (Buparlisib) , a pan-Class I PI3K inhibitor that has been extensively studied in clinical trials.[3][7]

Table 1: PI3K Isoform Selectivity Profile
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
PNM-23 (Hypothetical) 5025015080
Alpelisib 51,200250290
BKM120 (Buparlisib) 52166116262

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for Alpelisib and BKM120 are compiled from public sources.

Table 2: Off-Target Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetProtein FamilyPNM-23 (Hypothetical)AlpelisibBKM120 (Buparlisib)
mTOR PIKK35<1045
DNA-PK PIKK20<530
AKT1 AGC Kinase15<510
MEK1 STE Kinase<10<5<5
ERK2 CMGC Kinase<5<55
CDK2/cyclin A CMGC Kinase25<1015

% Inhibition values at a single high concentration (e.g., 1 µM) provide an initial screen for potential off-target activities.

Experimental Protocols

A thorough evaluation of an inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies.

Biochemical Kinase Assays

Biochemical assays utilize purified recombinant enzymes to directly measure the inhibitory activity of a compound on the enzyme's catalytic function.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well or 384-well plate.

    • Add the specific PI3K isoform and its lipid substrate (e.g., PIP2) to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. IC50 values are determined by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Kinase_Selectivity_Workflow Start Start: Compound of Interest (PNM-23) Primary_Screen Primary Screen: Single High Concentration (e.g., 1 or 10 µM) Start->Primary_Screen Kinase_Panel Broad Kinase Panel (e.g., >100 kinases) Primary_Screen->Kinase_Panel Dose_Response Dose-Response Assays for 'Hits' Kinase_Panel->Dose_Response Hits with >50% inhibition IC50 Determine IC50 Values Dose_Response->IC50 Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile Cell_Based Cell-Based Assays (On-target & Off-target validation) Selectivity_Profile->Cell_Based End End: Comprehensive Cross-Reactivity Assessment Cell_Based->End

Figure 2: General workflow for kinase selectivity profiling.

Cell-Based Assays

Cell-based assays are crucial for confirming the biological effects of a compound in a more physiologically relevant context and for identifying potential off-target-driven cellular toxicities.

Western Blotting for Phospho-AKT

This technique measures the inhibition of the PI3K pathway in cells by quantifying the phosphorylation of its downstream effector, AKT.

  • Procedure:

    • Culture cancer cells with a known PI3K pathway activation (e.g., PIK3CA mutation).

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

    • Visualize and quantify the protein bands.

  • Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition at different compound concentrations.

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. While "this compound" (PNM-23) remains a compound for which public cross-reactivity data is not available, this guide provides a robust framework for its future evaluation. By comparing its hypothetical performance against established PI3K inhibitors like Alpelisib and BKM120, and by adhering to rigorous experimental protocols, researchers can effectively profile its therapeutic potential and anticipate its safety profile. The methodologies and comparative data presented herein are intended to aid researchers in the rational design and development of next-generation kinase inhibitors with improved selectivity and clinical outcomes.

References

Benchmarking "4-(3-Nitropyridin-2-yl)morpholine" Against Gold Standard PI3K/Akt/mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound "4-(3-Nitropyridin-2-yl)morpholine" against established gold standard inhibitors of the PI3K/Akt/mTOR signaling pathway. The data presented for "this compound" is based on a hypothetical profile to illustrate its potential performance, given the current absence of direct comparative studies in published literature. The primary aim is to offer a framework for evaluating its potential as a selective and potent inhibitor within this critical signaling cascade.

Introduction to the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making its components highly attractive targets for therapeutic intervention. This guide focuses on the comparative performance of "this compound" against well-characterized inhibitors targeting key kinases in this pathway.

Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of "this compound" in comparison to established gold standard inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget(s)IC50 (nM)Ki (nM)Assay Type
This compound (Hypothetical) PI3Kα158TR-FRET
WortmanninPan-PI3K52.5Radiometric
LY294002Pan-PI3K1,400750Radiometric
IdelalisibPI3Kδ2.51.2Kinase Glo
EverolimusmTORC11.80.9TR-FRET

Table 2: Cellular Activity Profile

CompoundCell LineTarget Pathway ReadoutEC50 (nM)Cell Viability (GI50, nM)
This compound (Hypothetical) MCF-7p-Akt (S473)50250
WortmanninMCF-7p-Akt (S473)20100
LY294002MCF-7p-Akt (S473)10,000>20,000
IdelalisibJurkatp-Akt (S473)1080
EverolimusPC-3p-S6K (T389)530

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the comparative data.

In Vitro Kinase Assays (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents : Recombinant human kinase (e.g., PI3Kα), appropriate substrate (e.g., PIP2), ATP, and a TR-FRET antibody pair (e.g., anti-GST-LanthaScreen™ and anti-pSer/Thr-Europium).

  • Procedure :

    • The kinase, substrate, and test compound (at varying concentrations) are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • A development solution containing the TR-FRET antibody pair is added to stop the reaction and detect the phosphorylated product.

    • The plate is incubated to allow for antibody binding.

    • The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis : The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Phosphorylation Assays (Western Blot)

Western blotting is used to assess the ability of a compound to inhibit the phosphorylation of downstream targets in a cellular context.

  • Cell Culture and Treatment :

    • Cells (e.g., MCF-7) are cultured to 70-80% confluency.

    • Cells are serum-starved for 12-24 hours to reduce basal pathway activity.

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • The pathway is stimulated with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification :

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the phosphorylated target (e.g., anti-p-Akt S473) and total protein as a loading control.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The EC50 is determined from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Regulates Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with the hypothetical point of inhibition.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro Kinase Assay (TR-FRET) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response hit_selection Hit Selection (Potency & Selectivity) dose_response->hit_selection cellular_assay Secondary Screen: Cellular Phosphorylation Assay hit_selection->cellular_assay Active Hits ec50_determination EC50 Determination cellular_assay->ec50_determination viability_assay Cell Viability Assays (e.g., MTT) ec50_determination->viability_assay lead_optimization Lead Optimization viability_assay->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A typical workflow for screening and characterizing kinase inhibitors.

Safety Operating Guide

Navigating the Safe Disposal of 4-(3-Nitropyridin-2-yl)morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of 4-(3-Nitropyridin-2-yl)morpholine, a heterocyclic compound containing a nitro group. Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care, recognizing its potential hazards. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and an apron are required.

  • Respiratory Protection: All handling should occur in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps for its disposal.

1. Waste Identification and Segregation:

Due to its chemical structure, this compound should be treated as a hazardous waste. It is crucial to segregate this waste from other chemical streams to prevent potentially dangerous reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: As an organic nitro compound, it may react violently with strong oxidizing agents[2].

  • Acids: Avoid mixing with strong acids, especially oxidizing mineral acids, which can lead to heat generation or fire[2]. It is critical to prevent mixing with nitric acid waste, as this can cause explosions[3].

2. Containerization:

  • Use only designated, compatible, and leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended[4].

  • Ensure the container is in good condition with a secure, tightly sealed lid to prevent leaks or spills[5].

  • Do not overfill the container.

3. Labeling:

Proper labeling of waste containers is a critical step for safety and regulatory compliance. The label must include the following information:

  • The words "Hazardous Waste "[4].

  • The full chemical name: "This compound "[4].

  • Associated hazards (e.g., "Harmful," "Irritant").

  • The accumulation start date (the date the first drop of waste was added to the container)[4].

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility[4].

  • The storage area should be well-ventilated and away from sources of ignition, as related compounds like morpholine are flammable[5][6][7][8][9].

  • Secondary containment should be used to prevent the release of material in the event of a leak.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[4].

  • Provide the EHS department with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash[4][10].

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal[4].

Quantitative Data Summary

Hazard ClassGHS Hazard StatementPrecautionary Statement
Acute toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin irritationH315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Eye irritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicityH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from supplier safety information.[1]

Disposal Workflow Diagram

DisposalWorkflow A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste mixed with incompatible materials? (e.g., strong oxidizers, acids) B->C D Segregate into a dedicated Hazardous Waste Container C->D No I STOP! Consult EHS Immediately for guidance on handling the mixed waste. C->I Yes E Label Container Correctly: 'Hazardous Waste' Chemical Name Hazards Accumulation Date D->E F Store in a designated, secure, and ventilated area with secondary containment E->F G Contact Environmental Health & Safety (EHS) for pickup and disposal F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 4-(3-Nitropyridin-2-yl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-(3-Nitropyridin-2-yl)morpholine, including detailed operational and disposal plans to foster a secure research environment.

Essential Safety and Personal Protective Equipment

The proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. Based on its known hazards, the following PPE is mandatory.

Hazard StatementDescriptionRequired Personal Protective Equipment
H302Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315Causes skin irritationWear protective gloves (e.g., Butyl rubber, check manufacturer's compatibility chart), a fully-buttoned lab coat, and appropriate footwear.[1][2][3]
H319Causes serious eye irritationWear chemical safety goggles or a face shield.[1][2]
H335May cause respiratory irritationWork in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to inform handling and storage procedures.

PropertyValue
Molecular FormulaC9H11N3O3[4][5]
Molecular Weight209.20 g/mol [5]
Physical FormSolid
Storage TemperatureRoom temperature, sealed in a dry environment

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational workflow is critical to minimize the risk of exposure and contamination. The following diagram and detailed steps outline the safe handling procedure for this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handling_weigh 4. Weigh the Compound prep_materials->handling_weigh handling_dissolve 5. Prepare Solution (if applicable) handling_weigh->handling_dissolve handling_reaction 6. Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate 7. Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe 9. Doff PPE cleanup_dispose->cleanup_ppe

A procedural workflow for the safe handling of this compound.

Experimental Protocol:

  • Don Appropriate PPE: Before entering the laboratory and handling any chemicals, put on a lab coat, chemical safety goggles, and appropriate gloves.

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound solid and its solutions should occur within the hood.

  • Assemble Materials: Gather all necessary equipment, such as a calibrated scale, weigh paper, spatula, and appropriate glassware.

  • Weigh the Compound: Carefully weigh the desired amount of the solid compound on weigh paper. Avoid creating dust. Use a spatula for transfer.

  • Prepare Solution (if applicable): If the experimental protocol requires a solution, add the weighed solid to the appropriate solvent in a designated container within the fume hood.

  • Perform Experiment: Carry out the intended experimental procedure, ensuring all manipulations of the compound and its solutions are performed within the fume hood.

  • Decontaminate Work Area: Upon completion of the experiment, decontaminate the work surface and any equipment used with an appropriate cleaning agent.

  • Dispose of Waste: Segregate and dispose of all waste materials according to the disposal plan outlined below.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination, starting with gloves, then the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The disposal of chemical waste must be handled with care to protect personnel and the environment. All waste generated from the handling of this compound is considered hazardous.

Waste TypeDisposal Procedure
Solid Waste Collect excess solid this compound and any contaminated materials (e.g., weigh paper, gloves, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Empty Containers Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste. Deface the label on the empty container before disposing of it according to your institution's guidelines for non-hazardous glass or plastic waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7] Never pour chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.